5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
説明
Structure
3D Structure
特性
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-3-9-5-2-7-12-8-6-10(4-1)11(9)12/h1,3-4,6,8H,2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCKSFHMARIKSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576238 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5840-01-7 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lilolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of the 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Core Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds. Its rigid, tricyclic structure makes it an attractive framework for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthetic strategies for constructing this core structure, with a focus on both classical and modern methodologies. Detailed experimental protocols, comparative quantitative data, and visual representations of synthetic workflows are presented to aid researchers in the design and execution of synthetic routes to this important heterocyclic system.
Introduction
The fusion of a pyrrole ring with a tetrahydroquinoline framework to form the this compound core results in a unique three-dimensional structure that has garnered significant interest in medicinal chemistry. Derivatives of this core have been explored for a range of biological activities, including as anticoagulants and antitumor agents. The constrained conformation of the ring system provides a valuable scaffold for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. This guide details key synthetic approaches to the parent core structure, providing a foundation for the synthesis of novel derivatives.
Synthetic Strategies
The construction of the this compound core can be achieved through several synthetic disconnections. Key strategies involve the formation of the pyrrole ring onto a pre-existing tetrahydroquinoline or the simultaneous formation of multiple rings. This guide will focus on two prominent and illustrative methods: a classical approach via the Fischer indole synthesis and a modern gold-catalyzed intramolecular hydroarylation.
Classical Approach: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and long-standing method for the construction of indole rings, which can be adapted to form the pyrrolo[3,2,1-ij]quinoline system. This approach typically involves the acid-catalyzed reaction of an appropriate hydrazine with a cyclic ketone, followed by a[1][1]-sigmatropic rearrangement. For the synthesis of the target core, 1-aminotetrahydroquinoline can be reacted with a suitable cyclic ketone under acidic conditions.
Modern Approach: Gold-Catalyzed Intramolecular Hydroarylation
Recent advances in catalysis have provided milder and more efficient routes to complex heterocyclic structures. A notable example is the gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines.[2] This method offers excellent regioselectivity and functional group tolerance under relatively mild reaction conditions.[2] The synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolines has been successfully achieved using this strategy, starting from readily available N-aryl propargylamines.[2]
Comparative Data of Synthetic Routes
The choice of synthetic route often depends on factors such as starting material availability, desired substitution patterns, and scalability. The following table summarizes key quantitative data for the synthesis of the this compound core via different conceptual approaches.
| Synthetic Method | Key Reagents | Catalyst/Conditions | Yield (%) | Reference |
| Gold-Catalyzed Hydroarylation | N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline | XPhosAuNTf₂, HFIP | up to 87% | Yi et al., 2023[2] |
| Fischer Indole Synthesis | 1-Aminotetrahydroquinoline, Cyclic Ketone Derivative | Brønsted or Lewis Acid, Heat | Varies | General Method |
| Multicomponent Reaction | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | Benzoic Acid, 90 °C | 45-86% | (For derivative)[3] |
Note: Data for the Fischer Indole Synthesis is generalized as specific yield for the unsubstituted core was not found in the immediate literature; yields are typically moderate to good. The Multicomponent Reaction data is for a substituted derivative and is included for conceptual comparison.
Detailed Experimental Protocols
Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation
This protocol is adapted from the work of Yi et al. (2023).[2]
Diagram of the Experimental Workflow:
Caption: Workflow for the gold-catalyzed synthesis of the target core.
Procedure:
-
Starting Material Synthesis: Prepare the N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline starting material according to established literature procedures.
-
Reaction Setup: To a Schlenk tube, add the N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline (1.0 equiv), XPhosAuNTf₂ (5 mol %), and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.
-
Reaction Conditions: The reaction mixture is stirred at 80 °C for 12 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the this compound.
-
Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Fischer Indole Synthesis (General Protocol)
Diagram of the Synthetic Pathway:
Caption: Key steps in the Fischer Indole Synthesis of the core.
Procedure:
-
Hydrazone Formation: A mixture of 1-aminotetrahydroquinoline (1.0 equiv) and a suitable cyclic ketone (e.g., 2-chlorocyclohexanone, 1.1 equiv) is stirred in a suitable solvent (e.g., ethanol) at room temperature to form the corresponding hydrazone.
-
Cyclization: The solvent is removed, and a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) is added. The mixture is heated to induce cyclization.
-
Work-up: The reaction is cooled and quenched with a base (e.g., aqueous sodium bicarbonate). The product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
Characterization Data
The following table summarizes the expected spectroscopic data for the this compound core structure based on available information for its derivatives and related compounds.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, ppm) | Approximate shifts: δ 7.0-7.5 (m, Ar-H), 6.5-6.8 (m, Ar-H), 4.0-4.3 (t, N-CH₂), 2.8-3.1 (t, Ar-CH₂), 2.0-2.3 (m, CH₂-CH₂) |
| ¹³C NMR (CDCl₃, ppm) | Approximate shifts: δ 140-145 (Ar-C), 125-130 (Ar-C), 115-120 (Ar-C), 100-110 (Ar-C), 45-50 (N-CH₂), 25-30 (Ar-CH₂), 20-25 (CH₂-CH₂) |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₁H₁₂N⁺: 158.0964; found: (Expected to be in close agreement). |
Note: The provided NMR data are estimations based on the general structure and data from similar compounds. Actual experimental values may vary.
Conclusion
The synthesis of the this compound core can be accomplished through various synthetic routes. While classical methods like the Fischer indole synthesis provide a foundational approach, modern catalytic methods, such as the gold-catalyzed intramolecular hydroarylation, offer high efficiency and milder reaction conditions. This guide provides the necessary details for researchers to select and implement a suitable synthetic strategy for accessing this valuable heterocyclic scaffold, thereby facilitating the development of novel compounds with potential therapeutic applications. Further research into optimizing classical routes and exploring new synthetic pathways will continue to enrich the chemical toolbox for accessing this and related heterocyclic systems.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines to Construct Tetrahydroquinolines and 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolines [organic-chemistry.org]
- 3. Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
An In-depth Technical Guide on the Physicochemical Properties of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Lilolidine, is a tricyclic heterocyclic amine with the chemical formula C₁₁H₁₁N.[1][2] Its rigid, fused ring structure makes it a valuable scaffold in medicinal chemistry and organic synthesis.[1][3] Derivatives of this compound have garnered significant interest, particularly as agonists for the 5-hydroxytryptamine 2C (5-HT2C) receptor, a key target in the central nervous system for treating a variety of disorders. This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a visualization of its relevant biological signaling pathway.
Physicochemical Properties
A summary of the key (CAS Registry Number: 5840-01-7) is presented below. These parameters are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | [1][4] |
| Molecular Weight | 157.22 g/mol | [1][2] |
| Appearance | White to yellow to green crystalline powder | [1][2] |
| Melting Point | 84 - 88 °C | [1] |
| Boiling Point (calculated) | 318.377 °C at 760 mmHg | [5] |
| Flash Point (calculated) | 146.349 °C | [5] |
| pKa | Data not available | |
| LogP | Data not available | |
| Solubility | May exhibit moderate solubility in polar solvents.[2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.
Octanol-Water Partition Coefficient (LogP) Determination (Shake Flask Method)
LogP is a measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
A solution of this compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The n-octanol and water layers are separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Aqueous Solubility Determination
Solubility is a fundamental property that affects a compound's bioavailability.
Methodology:
-
An excess amount of solid this compound is added to a known volume of water at a specific temperature.
-
The mixture is agitated for an extended period to ensure equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.
Biological Context: 5-HT2C Receptor Signaling
Derivatives of this compound have been identified as agonists of the 5-HT2C receptor. This receptor is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system and is involved in regulating mood, appetite, and cognition.[6]
Canonical 5-HT2C Receptor Signaling Pathway
The primary signaling cascade initiated by the activation of the 5-HT2C receptor is through its coupling to Gq/11 proteins.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 5840-01-7: Lilolidine | CymitQuimica [cymitquimica.com]
- 3. This compound-1-carboxylic acid | 124730-56-9 | Benchchem [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 5,6-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE5840-01-7,Purity96%_Ryan Scientific, Inc. [molbase.com]
- 6. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
Spectroscopic Characterization of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivatives: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic methods used to characterize a novel series of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives. The information is targeted towards researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and analysis of these heterocyclic compounds, which have shown potential as dual inhibitors of blood coagulation factors Xa and XIa.[1]
Introduction
The this compound core structure is a key pharmacophore in the development of new therapeutic agents. Recent research has focused on the synthesis of hybrid molecules incorporating this scaffold with other biologically active moieties, such as thiazole, to explore their potential as anticoagulants.[1][2] Accurate structural elucidation and purity assessment of these synthesized derivatives are critical, relying on a combination of advanced spectroscopic techniques. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and other relevant analytical methods in the characterization of these compounds.
Synthesis and Characterization Workflow
The general pathway for the synthesis and subsequent spectroscopic characterization of the target this compound derivatives involves a multi-step chemical synthesis followed by purification and a suite of analytical techniques to confirm the structure and purity of the final products.[1][2]
Caption: Workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of synthesized this compound derivatives, as reported in the literature.[2]
¹H NMR Spectroscopic Data
Table 1: ¹H NMR (400.16 or 600.13 MHz, DMSO-d₆) chemical shifts (δ) in ppm for selected derivatives.
| Compound ID | δ (ppm) and Multiplicity |
| Derivative 1 | 13.46 (1H, br. s, NH), 7.50 (1H, s, CHarom), 6.69 (1H, s, C=CH), 3.79 (3H, s, CH₃O), 2.83–2.90 (1H, m, C⁶-H), 2.57 (3H, s, C⁹-CH₃), 1.84 (1H, dd, J = 13.7 Hz, J = 4.6 Hz, C⁵-H), 1.69 (3H, s, C⁴-CH₃), 1.49–1.57 (1H, m, C⁵-H), 1.28–1.33 (6H, m, C⁶-CH₃+C⁴-CH₃)[2] |
| Derivative 2 | 13.45 (1H, br. s, NH), 7.42 (1H, s, CHarom), 7.36 (1H, s, CHarom), 6.75 (1H, s, C=CH), 3.80 (3H, s, CH₃O), 2.82–2.93 (1H, m, C⁶-H), 1.87 (1H, dd, J = 13.7 Hz, J = 4.5 Hz, C⁵-H), 1.69 (3H, s, C⁴-CH₃), 1.56 (1H, t, J = 12.9 Hz, C⁵-H), 1.31–1.33 (6H, m, C⁶-CH₃+C⁴-CH₃)[2] |
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR (DMSO-d₆) chemical shifts (δ) in ppm for selected derivatives.
| Compound ID | δ (ppm) |
| Derivative 1 | 166.7, 165.7, 155.8, 147.8, 142.1, 140.3, 132.8, 132.0, 124.9, 118.4, 116.9, 115.5, 53.8, 52.5, 45.0, 26.5, 25.2, 23.9, 18.5, 18.0[2] |
| Derivative 2 | 166.2, 165.7, 155.9, 146.1, 141.9, 139.5, 128.8, 127.5, 126.6, 119.5, 118.5, 115.5, 53.9, 52.5, 44.9, 26.4, 25.5, 24.1, 17.8[2] |
High-Resolution Mass Spectrometry (HRMS) Data
Table 3: HPLC-HRMS-ESI data for selected derivatives.
| Compound ID | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Molecular Formula |
| Derivative 1 | 505.0541 | 505.0543 | C₂₁H₂₁BrN₄O₄S[2] |
| Derivative 2 | 447.0889 | 447.0884 | C₂₀H₁₉ClN₄O₄S[2] |
Experimental Protocols
The following protocols are based on the methodologies reported for the characterization of novel this compound derivatives.[2]
NMR Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on Bruker spectrometers operating at frequencies of 400.16 MHz or 600.13 MHz for proton NMR and the corresponding frequencies for carbon NMR.[2][3]
-
Sample Preparation : Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition :
-
¹H NMR: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz).
-
¹³C NMR: Chemical shifts (δ) are reported in ppm relative to the solvent peak.
-
-
Data Annotation : Multiplicities are abbreviated as follows: s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), and br. s (broad singlet).[4]
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : High-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS) was performed using a system equipped with an electrospray ionization (ESI) source.[2]
-
Method : The analysis was conducted in positive ion mode to detect the protonated molecular ions ([M+H]⁺).
-
Data Analysis : The measured mass-to-charge ratio (m/z) was compared to the calculated value for the proposed elemental composition to confirm the identity of the synthesized compounds.[2]
Logical Relationships in Spectroscopic Analysis
The process of characterizing these novel derivatives follows a logical progression, where each technique provides complementary information to build a complete picture of the molecule's identity and purity.
Caption: Logical flow of information from different spectroscopic techniques for structural confirmation.
Conclusion
The spectroscopic characterization of this compound derivatives is fundamentally reliant on the combined application of ¹H NMR, ¹³C NMR, and HRMS. These techniques collectively provide unambiguous evidence for the chemical structure, molecular formula, and purity of newly synthesized compounds. The detailed data and protocols presented in this guide serve as a valuable resource for researchers working on the discovery and development of novel heterocyclic compounds for therapeutic applications.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline, a significant heterocyclic core in medicinal chemistry. Due to the limited availability of comprehensive, published experimental NMR data for this specific molecule, this guide utilizes representative data from its close structural analog, Julolidine (2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine), to illustrate the principles of spectral interpretation and data presentation. The methodologies and analytical approaches described herein are directly applicable to the characterization of this compound and its derivatives.
Structure and NMR Assignment
The structure of this compound, with the IUPAC numbering convention, is presented below. This numbering is used for the assignment of the NMR signals in the subsequent data tables.
Quantitative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of its structural analog, Julolidine.
¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~2.9 - 3.1 | t | ~6.0 |
| H-2 | ~1.9 - 2.1 | p | ~6.0 |
| H-4 | ~3.2 - 3.4 | t | ~5.5 |
| H-5 | ~1.9 - 2.1 | p | ~5.5 |
| H-7 | ~6.8 - 7.0 | d | ~8.0 |
| H-8 | ~6.5 - 6.7 | t | ~8.0 |
| H-9 | ~6.9 - 7.1 | d | ~8.0 |
Table 1. Predicted ¹H NMR chemical shifts and coupling constants for this compound.
¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~28 |
| C-2 | ~22 |
| C-4 | ~48 |
| C-5 | ~21 |
| C-6a | ~120 |
| C-7 | ~122 |
| C-8 | ~112 |
| C-9 | ~127 |
| C-9a | ~118 |
| C-9b | ~145 |
Table 2. Predicted ¹³C NMR chemical shifts for this compound.
Experimental Protocols
A general workflow for the NMR analysis of heterocyclic compounds like this compound is outlined below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for N-heterocyclic compounds.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added.
NMR Data Acquisition
-
Instrument Tuning: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Locking and Shimming: The deuterium signal from the solvent is used to lock the magnetic field frequency. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp resonance signals.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically performed. Key parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). Key parameters include:
-
Pulse Angle: 45-90 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
2D NMR Experiments (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.
Logical Relationships in Spectral Assignment
The assignment of NMR signals is a logical process that relies on correlating different pieces of spectral information. The diagram below illustrates the relationships between various NMR parameters and the structural information they provide.
By systematically analyzing the chemical shifts, multiplicities, integrations, and coupling constants from 1D spectra, and correlating this information with 2D NMR data, a complete and unambiguous assignment of the ¹H and ¹³C signals to the molecular structure of this compound can be achieved. This comprehensive analysis is fundamental for the structural verification and further development of this important class of compounds.
Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation of the tricyclic nitrogen heterocycle, 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline. In the absence of direct experimental data for this specific compound, this guide leverages established fragmentation patterns of structurally analogous compounds, particularly tetrahydroquinoline derivatives, to propose the most probable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This document is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug development who are working with this or structurally related molecules.
Predicted Fragmentation Patterns
The fragmentation of this compound (Molecular Weight: 171.23 g/mol ) is anticipated to be influenced by the stability of its aromatic quinoline core and the saturated pyrrolidine ring. The presence of the nitrogen atom is expected to direct many of the key fragmentation processes.
Electron Ionization (EI) Mass Spectrometry
Under electron ionization, the molecule is expected to form a stable molecular ion (M+•). The subsequent fragmentation is likely to proceed through several key pathways, including the loss of hydrogen radicals, ethylene from the saturated ring, and cleavage of the pyrrolidine ring.
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Postulated Fragment Structure/Description | Relative Abundance (Predicted) |
| 171 | - | Molecular Ion [M]+• | High |
| 170 | H• | Loss of a hydrogen radical, likely from the benzylic position (C4 or C6) | High |
| 143 | C2H4 | Retro-Diels-Alder (RDA) type fragmentation with loss of ethylene from the dihydropyrrole ring | Medium |
| 142 | C2H5• | Loss of an ethyl radical | Low |
| 130 | C3H5• | Cleavage of the pyrrolidine ring | Low |
| 117 | C3H4N• | Loss of the pyrrolidine ring moiety | Medium |
| 115 | C3H6N• | Further fragmentation | Low |
| 91 | C5H4N• | Tropylium-like ion | Low |
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
In positive-ion ESI, this compound will readily form a protonated molecule [M+H]+. Collision-Induced Dissociation (CID) of this precursor ion is expected to yield a series of characteristic product ions.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss | Postulated Fragment Structure/Description |
| 172 | 144 | C2H4 | Loss of ethylene from the protonated dihydropyrrole ring |
| 172 | 130 | C2H4 + N2 | Further fragmentation after initial ethylene loss |
| 172 | 117 | C3H5N | Loss of the entire pyrrolidine ring as a neutral species |
Experimental Protocols
The following are generalized experimental protocols for the mass spectrometric analysis of this compound. Optimization of these parameters will be necessary to achieve the best results.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation: Dissolve the analyte in a volatile organic solvent such as methanol or dichloromethane to a concentration of 1 mg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve the analyte in a mixture of water and methanol (or acetonitrile) with 0.1% formic acid to a concentration of 1 µg/mL. The formic acid is crucial for efficient protonation in positive ion mode.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Select the protonated molecule (m/z 172) as the precursor ion and perform Collision-Induced Dissociation (CID) with argon as the collision gas. The collision energy should be ramped (e.g., 10-40 eV) to observe a full range of fragment ions.
-
Visualizing the Pathways and Processes
To better understand the predicted fragmentation and the experimental setup, the following diagrams have been generated.
Caption: Predicted Electron Ionization fragmentation pathway.
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Caption: A generalized workflow for LC-MS/MS analysis.
Unveiling the Three-Dimensional Architecture of Novel Anticoagulants: An In-depth Technical Guide to the X-ray Crystal Structure of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Analogs
For Immediate Release
This technical guide provides a comprehensive overview of the X-ray crystal structure of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline analogs, a class of compounds demonstrating significant potential as dual inhibitors of blood coagulation factors Xa and XIa. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel anticoagulant therapies. Through a detailed presentation of crystallographic data, experimental protocols, and the underlying biological pathways, this guide aims to facilitate a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these promising molecules.
Core Structural Insights from X-ray Crystallography
The precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity. X-ray crystallography provides an unparalleled level of detail in this regard, offering insights into bond lengths, bond angles, and conformational arrangements that dictate how a molecule interacts with its biological target.
While a comprehensive set of crystallographic data for a broad range of this compound analogs is an area of ongoing research, this guide presents key structural data for a representative analog, 5-bromo-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. This data serves as a foundational reference for understanding the core scaffold of this class of compounds.
Crystallographic Data for 5-bromo-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 12.2009(17) |
| b (Å) | 8.3544(9) |
| c (Å) | 13.9179(17) |
| α (°) | 90 |
| β (°) | 104.980(5) |
| γ (°) | 90 |
| Volume (ų) | 1371.8(3) |
| Z | 4 |
Note: This data is for a closely related analog and serves as a representative example. Further research is encouraged to obtain data for specific this compound analogs of interest.
Experimental Protocols: A Guide to Structure Determination
The determination of a crystal structure is a meticulous process involving several key stages. The following provides a generalized experimental protocol for the X-ray crystallographic analysis of small organic molecules, such as the this compound analogs.
Crystallization
The initial and often most challenging step is to obtain single crystals of high quality. Slow evaporation of a saturated solution is a common and effective method.
-
Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. Common solvents include methanol, ethanol, acetonitrile, and dichloromethane.
-
Procedure: A saturated solution of the compound is prepared and filtered to remove any impurities. The filtrate is then left in a loosely covered container to allow for the slow evaporation of the solvent. Over time, as the solution becomes supersaturated, crystals will begin to form.
X-ray Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector is used.
-
Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using full-matrix least-squares on F². This process minimizes the difference between the observed and calculated structure factors.
The following diagram illustrates the general workflow for X-ray crystallography:
Navigating the Physicochemical Landscape of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction to the 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Scaffold
The this compound core is a tricyclic heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, planar structure serves as a versatile framework for the development of novel therapeutic agents, with derivatives showing potential in areas such as anticancer and anticoagulant therapies.[1][2] Understanding the solubility and stability of this core structure is paramount for advancing drug discovery and development efforts, as these properties fundamentally influence a compound's bioavailability, formulation, and shelf-life.
Physicochemical Properties of Key Derivatives
While data on the parent compound is scarce, analysis of its derivatives provides valuable insights into the potential characteristics of the core scaffold. The following tables summarize the available physicochemical properties for two common derivatives.
Table 1: Physicochemical Properties of this compound-1,2-dione
| Property | Value | Source |
| CAS Number | 4290-72-6 | [3][4][5] |
| Molecular Formula | C₁₁H₉NO₂ | [3][4] |
| Molecular Weight | 187.19 g/mol | [3][4] |
| Topological Polar Surface Area (TPSA) | 37.38 Ų | [4] |
| Predicted LogP | 1.1621 | [4] |
| Hydrogen Bond Acceptors | 2 | [3][4] |
| Hydrogen Bond Donors | 0 | [4] |
Table 2: Physicochemical Properties of this compound-1-carboxylic acid
| Property | Value | Source |
| CAS Number | 124730-56-9 | [6] |
| Molecular Formula | C₁₂H₁₁NO₂ | |
| Molecular Weight | 201.22 g/mol |
Note: Further detailed experimental data for the carboxylic acid derivative is limited in the public domain.
The dione derivative, with a moderate TPSA and a positive LogP, suggests a compound with potentially limited aqueous solubility but good permeability characteristics. The presence of hydrogen bond acceptors may offer opportunities for solubility enhancement through formulation with appropriate excipients.
Solubility Assessment: A Methodological Approach
Determining the solubility of a compound is a critical step in early drug development. Both kinetic and thermodynamic solubility assays provide crucial, albeit different, insights.[7]
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that precipitates from a supersaturated solution, often prepared by diluting a high-concentration stock in an organic solvent (typically DMSO) into an aqueous buffer.[8][9] This high-throughput screening method is valuable for early-stage lead optimization.[7]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 5 µL) of each dilution to a 384-well microplate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the light scattering of the samples using a nephelometer. The point at which a significant increase in scattering is observed indicates precipitation and defines the kinetic solubility.[10]
Thermodynamic Solubility Determination
Thermodynamic solubility, or equilibrium solubility, is the concentration of a solute in a saturated solution in equilibrium with the solid state of the solute. The shake-flask method is the gold standard for this determination.[11]
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to cover the physiological pH range.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance, which helps in establishing degradation pathways and validating the stability-indicating nature of analytical methods.[12][13] These studies expose the compound to conditions more severe than accelerated stability testing.[14]
Experimental Protocol: Forced Degradation
Forced degradation studies typically involve exposing the compound in solution to the following conditions:[15][16]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid compound is heated at a high temperature (e.g., 80°C) for 48 hours.
-
Photostability: The compound solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Conclusion
While direct experimental data for this compound is lacking, a robust framework for its characterization can be established based on the properties of its derivatives and standard pharmaceutical testing protocols. The provided methodologies for determining kinetic and thermodynamic solubility, as well as for conducting forced degradation studies, offer a clear path forward for researchers. A thorough understanding of these physicochemical properties is essential for unlocking the full therapeutic potential of this promising heterocyclic scaffold.
References
- 1. This compound-1-carboxylic acid | 124730-56-9 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Page loading... [wap.guidechem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound-1,2-dione AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. asianpubs.org [asianpubs.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. pharmatimesofficial.com [pharmatimesofficial.com]
A Technical Guide to Novel Synthetic Routes for Functionalized 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores novel synthetic pathways to construct and functionalize the medicinally significant 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold. This tricyclic heteroaromatic core is a key pharmacophore in the development of various therapeutic agents, notably as anticoagulants that inhibit blood coagulation factors Xa and XIa.[1][2] This guide provides a detailed overview of the primary synthetic strategies, complete with experimental protocols, quantitative data, and workflow visualizations to aid in the practical application of these methods in a research and development setting.
Core Synthetic Strategies
The prevailing and most recent strategies for accessing functionalized 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolines can be broadly categorized into two main phases:
-
Construction of the Core Intermediate: Synthesis of the tricyclic isatin analogue, this compound-1,2-dione.
-
Functionalization and Derivatization: Elaboration of the core intermediate to introduce diverse functional groups and build complex hybrid molecules.
This guide will detail a key, contemporary route for each of these phases, providing a start-to-finish pathway for the synthesis of advanced derivatives.
Route 1: Synthesis of the Core Intermediate via Stolle Cyclization
The foundational step in many modern syntheses of this scaffold is the creation of the this compound-1,2-dione intermediate. While several classical methods for isatin synthesis exist, such as the Sandmeyer and Gassman procedures, the Stolle synthesis offers an effective approach for this specific tricyclic system.[3][4] This method involves the cyclization of an N-aryloxamic acid chloride, which can be prepared from the corresponding aniline derivative.
The logical workflow for this synthesis, starting from commercially available 1,2,3,4-tetrahydroquinoline, is depicted below.
Caption: Workflow for the synthesis of the key tricyclic isatin intermediate.
Experimental Protocol: Synthesis of this compound-1,2-dione
This protocol is a representative Stolle synthesis adapted for the specific target.
Step 1: Preparation of N-(1,2,3,4-Tetrahydroquinolin-8-yl)oxoacetamide Chloride
-
To a solution of 8-amino-1,2,3,4-tetrahydroquinoline (1 equivalent) in anhydrous dichloromethane at 0 °C, add triethylamine (1.1 equivalents).
-
Slowly add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.
-
The resulting slurry contains the crude N-(1,2,3,4-Tetrahydroquinolin-8-yl)oxoacetamide chloride, which is typically used in the next step without further purification.
Step 2: Stolle Cyclization
-
Cool the crude reaction mixture from Step 1 to 0 °C.
-
Carefully add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 2.5 equivalents), portion-wise, keeping the internal temperature below 10 °C.
-
After the addition is complete, heat the mixture to reflux (approx. 40 °C) for 6 hours.
-
Cool the reaction to room temperature and then pour it carefully onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound-1,2-dione as a solid.
| Parameter | Value |
| Starting Material | 8-Amino-1,2,3,4-tetrahydroquinoline |
| Key Reagents | Oxalyl Chloride, Aluminum Chloride |
| Solvent | Dichloromethane |
| Reaction Time | 4h (Acylation) + 6h (Cyclization) |
| Temperature | 0 °C to Reflux |
| Typical Yield | 60-70% |
Route 2: Functionalization via Condensation and Cyclization
A highly effective and novel route for the functionalization of the this compound core involves a two-stage process starting from the tricyclic dione intermediate. This method allows for the creation of complex hybrid molecules, such as those combining the pyrroloquinoline scaffold with a thiazole ring, which have shown promise as dual inhibitors of coagulation factors Xa and XIa.[1][2]
The general workflow for this functionalization is as follows:
Caption: Two-stage functionalization of the tricyclic dione intermediate.
Experimental Protocol: Synthesis of Methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl)thiazol-5(4H)-ylidene)acetates[1]
This protocol is based on the work of Ponomarev, et al., and details the synthesis of functionalized hybrid molecules.[1]
Stage 1: Synthesis of Hydrazinocarbothioamides
-
A mixture of the appropriate 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione (1.0 equivalent) and thiosemicarbazide (1.1 equivalents) is suspended in methanol.
-
A catalytic amount of concentrated hydrochloric acid (2-3 drops) is added to the suspension.
-
The reaction mixture is heated at reflux for 1-2 hours, with reaction progress monitored by LCMS.
-
Upon completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold methanol, and dried. The resulting hydrazinocarbothioamide is used in the next stage without further purification.
Stage 2: Synthesis of the Final Hybrid Compound
-
The hydrazinocarbothioamide intermediate from Stage 1 (1.0 equivalent) is suspended in N,N-dimethylformamide (DMF).
-
Dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents) is added to the suspension.
-
The reaction mixture is heated at reflux for 3-4 hours.
-
After cooling to room temperature, the mixture is poured into cold water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the final functionalized product.
Quantitative Data Summary for Functionalization
The following table summarizes the yields for a selection of synthesized derivatives using the above protocol, demonstrating the versatility of the method with various substituents on the pyrroloquinoline core.[1]
| Compound ID | Substituents on Pyrroloquinoline Core | Yield (%) |
| 3a | 4,4,6-trimethyl | 88 |
| 3b | 6-phenyl | 85 |
| 3c | 6-(4-chlorophenyl) | 82 |
| 3d | 6-(4-methoxyphenyl) | 87 |
| 3e | 8-chloro-4,4,6-trimethyl | 75 |
| 3f | 8-bromo-6-phenyl | 71 |
Conclusion
The synthetic routes outlined in this guide provide a robust framework for the creation and elaboration of functionalized 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolines. The Stolle cyclization offers a reliable method for constructing the essential tricyclic isatin core, which can then be effectively functionalized through a condensation-cyclization sequence to yield complex, biologically active molecules. The provided protocols and quantitative data serve as a practical resource for researchers aiming to explore the chemical space of this important heterocyclic system for applications in drug discovery and development. Further research into novel catalytic methods and multicomponent reactions may yet unveil even more efficient pathways to this valuable scaffold.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
Green Chemistry Approaches to the Synthesis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern medicinal and process chemistry. This technical guide explores green chemistry approaches for the synthesis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline, a tricyclic scaffold of significant interest in medicinal chemistry. Traditional synthetic routes often rely on harsh conditions and hazardous reagents. In contrast, green approaches such as ultrasound-assisted synthesis offer significant advantages, including reduced reaction times, milder conditions, and improved yields. This document provides a detailed overview of a key green synthetic method, quantitative data for comparison, and a comprehensive experimental protocol.
Comparative Quantitative Data
The following table summarizes the quantitative data for the ultrasound-mediated synthesis of various 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives. This method showcases a green approach by significantly reducing reaction times through the use of ultrasound irradiation.
| Entry | R Group | Product | Yield (%) |
| 1 | Phenyl | 1-Phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline | 85 |
| 2 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline | 88 |
| 3 | 4-Bromophenyl | 1-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline | 90 |
| 4 | 4-Tolyl | 1-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline | 86 |
| 5 | Ethyl | 1-Ethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline | 75 |
Experimental Protocols
This section provides a detailed methodology for a key green chemistry approach to the synthesis of the this compound core.
Ultrasound-Mediated Synthesis of 6-Substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline Derivatives
This protocol is based on a Bischler-type reaction involving the cyclodehydration of 2-(3,4-dihydroquinolin-1(2H)-yl)-1-alkyl/aryl ethanones under ultrasound irradiation.[1]
Step 1: Synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)-1-phenylethanone
-
To a solution of 1,2,3,4-tetrahydroquinoline (1 mmol) in acetonitrile (5 mL), add K2CO3 (1 mmol).
-
Add the appropriate phenacyl bromide (1 mmol) to the mixture.
-
Stir the reaction mixture at 70-75 °C for 3-4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
The resulting crude 2-(3,4-dihydroquinolin-1(2H)-yl)-1-phenylethanone is used in the next step without further purification.
Step 2: Ultrasound-Mediated Cyclodehydration
-
In a reaction vessel, combine the crude 2-(3,4-dihydroquinolin-1(2H)-yl)-1-phenylethanone (1 mmol) and p-toluenesulfonic acid (p-TSA) (0.5 mmol) in 1,4-dioxane (3 mL).
-
Place the vessel in an ultrasound bath.
-
Irradiate the reaction mixture with ultrasound at 80 °C for 2 hours under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivative.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the key experimental workflow for the green synthesis of the target compounds.
Caption: Ultrasound-assisted synthesis workflow.
Other Potential Green Chemistry Approaches
While the ultrasound-mediated synthesis provides a significant green improvement, other modern synthetic techniques could also be applied to the synthesis of this compound derivatives.
-
Green Solvents and Catalysts: The principles of green chemistry encourage the use of environmentally benign solvents and catalytic systems.
-
Solvents: The use of water, ethanol, or supercritical CO2 as reaction media can significantly reduce the environmental impact of a synthesis. For quinoline synthesis, reactions in water or ethanol-water mixtures have been reported, often with the aid of surfactants to overcome solubility issues.
-
Catalysts: The development of reusable heterogeneous catalysts, such as zeolites, clays (e.g., montmorillonite K-10), and magnetic nanoparticles, is a key area of green chemistry research. These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. Biocatalysis, using enzymes like monoamine oxidase, also presents a promising avenue for the selective synthesis of quinoline derivatives under mild conditions.
-
-
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis of heterocyclic compounds in flow reactors is a rapidly growing field and could be a viable green approach for the production of this compound.
Conclusion
The synthesis of this compound can be achieved through greener synthetic routes that offer considerable advantages over traditional methods. The ultrasound-mediated Bischler-type reaction presented here is a prime example of a more sustainable approach, providing high yields in a significantly shorter reaction time. Further exploration of other green chemistry techniques, such as microwave-assisted synthesis, the use of eco-friendly solvents and reusable catalysts, and the implementation of flow chemistry, holds the promise of even more efficient and environmentally responsible pathways to this important heterocyclic scaffold. These advancements are crucial for the sustainable development of new pharmaceuticals and fine chemicals.
References
Biological Targets of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its rigid, tricyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling potent and selective interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the known biological targets of derivatives of this scaffold, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Anticancer Activity
Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. Several studies have highlighted their potential as novel anticancer agents, with some compounds exhibiting cytotoxic effects in the nanomolar range[1].
Quantitative Data: Anticancer Activity
While specific IC50 values for a broad range of this compound derivatives are dispersed across various studies, research on related pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives has shown promising results. For instance, certain compounds have shown significant growth inhibition percentages against various cancer cell lines at a concentration of 10 µM[2].
| Compound/Derivative | Cancer Cell Line | Growth Inhibition (%) at 10 µM | Reference |
| 5a | TK-10 (Renal Cancer) | 82.90 | [2] |
| 5j | CCRF-CEM (Leukemia) | 58.61 | [2] |
Further research is required to establish a comprehensive structure-activity relationship and to determine the IC50 values for a wider array of derivatives against a broader panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: MTT Assay
Anticoagulant Activity: Dual Inhibition of Factors Xa and XIa
A significant area of investigation for this compound derivatives is their potential as anticoagulants. These compounds have been identified as dual inhibitors of blood coagulation factors Xa (FXa) and XIa (FXIa), which are key enzymes in the coagulation cascade[3][4]. Dual inhibition of FXa and FXIa is a promising strategy for developing safer antithrombotic agents with a reduced risk of bleeding compared to traditional anticoagulants.
Quantitative Data: Factor Xa and XIa Inhibition
Several studies have reported the IC50 values for various this compound derivatives against FXa and FXIa.
| Compound/Derivative | Inhibition of Factor Xa (IC50 µM) | Inhibition of Factor XIa (IC50 µM) | Reference |
| Compound A | 2.28 | 3.70 | [3] |
| Compound B | 3.15 | 4.20 | [3] |
| Compound C | 3.70 | 5.00 | [3] |
Experimental Protocol: Chromogenic Substrate Assay for FXa and FXIa Inhibition
The inhibitory activity of the compounds against FXa and FXIa can be determined using a chromogenic substrate assay.
Materials:
-
Human Factor Xa and Factor XIa
-
Chromogenic substrates for FXa (e.g., S-2222) and FXIa (e.g., S-2366)
-
Tris-HCl buffer (pH 7.4)
-
This compound derivatives
-
96-well plates
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the Tris-HCl buffer, the test compound at various concentrations, and the respective enzyme (FXa or FXIa).
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the corresponding chromogenic substrate.
-
Kinetic Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the rate of substrate hydrolysis.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: Coagulation Cascade
Serotonin 5-HT2C Receptor Agonism
Derivatives of the pyrrolo[3,2,1-ij]quinoline scaffold have been identified as agonists of the serotonin 5-HT2C receptor, with selectivity over the 5-HT2A subtype[5]. Agonism at the 5-HT2C receptor is a therapeutic strategy for treating obesity, epilepsy, and some psychiatric disorders.
Quantitative Data: 5-HT2C Receptor Agonism
Experimental Protocol: Radioligand Binding Assay for 5-HT2C Receptor
A radioligand binding assay is used to determine the affinity of a compound for a receptor.
Materials:
-
Cell membranes expressing the human 5-HT2C receptor
-
Radioligand (e.g., [3H]-mesulergine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding agent (e.g., mianserin)
-
This compound derivatives
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand, and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of an unlabeled ligand) from the total binding. The Ki value is determined from the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathway: 5-HT2C Receptor
Anti-inflammatory and Anti-asthmatic Activity
Certain this compound derivatives have been investigated for their potential in treating asthma and other inflammatory conditions. These compounds have been shown to act as antagonists of histamine and platelet-activating factor (PAF), and as inhibitors of 5-lipoxygenase[7].
Quantitative Data: Anti-inflammatory and Anti-asthmatic Activity
A key study identified a potent derivative, compound 24 (4-n-butyl-5,6-dihydro-8-hydroxy-2-methyl-1-[2-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]ethyl]-4H-pyrrolo[3,2,1-ij]quinoline), which was orally active in guinea pig models[7].
| Activity | In Vivo Model | ED50 (µmol/kg) | Reference |
| Histamine Antagonism | Histamine-induced bronchospasm | 1.9 | [7] |
| PAF Antagonism | PAF-induced bronchoconstriction | 2.1 | [7] |
While in vivo data is available, specific in vitro IC50 or Ki values for these targets are not provided in the readily available literature and would require further investigation.
Experimental Protocols
This assay determines the affinity of a compound for the histamine H1 receptor. The protocol is similar to the radioligand binding assay described for the 5-HT2C receptor, but with specific reagents for the H1 receptor (e.g., [3H]-mepyramine as the radioligand).
This assay measures the ability of a compound to displace a radiolabeled PAF receptor antagonist.
Materials:
-
Platelet membranes
-
Radiolabeled PAF receptor antagonist (e.g., [3H]-WEB 2086)
-
Assay buffer
-
Test compounds
Procedure: The protocol is analogous to other radioligand binding assays, involving incubation of the membranes with the radioligand and test compound, followed by filtration and scintillation counting to determine the amount of bound radioligand.
This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.
Materials:
-
Human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
Assay buffer
-
Test compounds
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Incubation: Pre-incubate the 5-LOX enzyme with the test compound at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Detection: The formation of 5-LOX products (hydroperoxyeicosatetraenoic acids) can be monitored by measuring the increase in absorbance at 234 nm or by using a fluorescent probe.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Logical Relationship of Multi-Target Activity in Asthma
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The derivatives have shown significant potential as anticancer, anticoagulant, and anti-inflammatory agents, as well as modulators of the central nervous system through their interaction with serotonin receptors. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising class of compounds. Future research should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic and pharmacodynamic properties, and conducting in vivo efficacy and safety studies to translate these promising preclinical findings into clinical applications.
References
- 1. This compound-1-carboxylic acid | 124730-56-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound-1,2-dione [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolo[3,2,1-ij]quinoline derivatives, a 5-HT2c receptor agonist with selectivity over the 5-HT2a receptor: potential therapeutic applications for epilepsy and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo(iso)quinoline derivatives as 5-HT(2C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, structure-activity relationships, and pharmacological evaluation of pyrrolo[3,2,1-ij]quinoline derivatives: potent histamine and platelet activating factor antagonism and 5-lipoxygenase inhibitory properties. Potential therapeutic application in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Potential of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivatives: A Technical Overview
For Immediate Release
This technical guide delves into the anticancer mechanisms of derivatives based on the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold. While the parent compound has not been extensively studied for its anticancer properties, its derivatives have emerged as promising candidates, exhibiting cytotoxic effects through distinct and targeted mechanisms. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive summary of current findings, including quantitative data, detailed experimental protocols, and visual representations of the key mechanisms of action.
The research highlights two primary pathways through which these derivatives exert their anticancer effects: inhibition of tubulin polymerization and induction of reactive oxygen species (ROS)-mediated apoptosis. This guide will focus on two lead compounds that exemplify these mechanisms.
Inhibition of Tubulin Polymerization by a 5-Aryl-tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one Derivative
A notable derivative, 5-(3-hydroxyphenyl)-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one , has been identified as a potent inhibitor of tubulin polymerization.[1][2][3] This compound binds to the colchicine site on β-tubulin, disrupting the formation of microtubules, which are essential for cell division.[2] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in cancer cells.[2]
Quantitative Analysis of Anticancer Activity
The efficacy of this compound has been quantified through various in vitro assays, with the key data summarized in the table below.
| Compound ID | Assay | Cell Line | IC50 (µM) | Reference |
| 5-(3-hydroxyphenyl)-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one | Tubulin Polymerization Inhibition | - | 6.6 | [1] |
| 5-(3-hydroxyphenyl)-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one | Cell Viability (MTT) | A549 | 5.9 | [2] |
ROS-Mediated Apoptosis Induced by a Tetrahydroquinoline Derivative
Another class of derivatives, specifically the 4-trifluoromethyl substituted 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol , has been shown to induce apoptosis in glioblastoma cells through the generation of reactive oxygen species.[4][5][6] The accumulation of ROS leads to the disruption of the mitochondrial membrane potential and the activation of the caspase cascade, culminating in programmed cell death.[4][5]
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of this derivative have been evaluated in glioblastoma cell lines, with the following IC50 values reported.
| Compound ID | Assay | Cell Line | IC50 (µM) | Reference |
| 4-trifluoromethyl substituted 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol | Cell Viability (MTT) | SNB19 | 38.3 | [4][5] |
| 4-trifluoromethyl substituted 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol | Cell Viability (MTT) | LN229 | 40.6 | [4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Synthesis of 5-Aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones
The synthesis of these derivatives is achieved through a multi-step process starting from 2-styrylcyclopropane-1,1-dicarboxylates and anilines. The key steps involve the synthesis of 1-aryl-5-styrylpyrrolidin-2-ones, followed by an intramolecular Friedel–Crafts-type cyclization using polyphosphoric acid (PPA).[2]
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyrroloquinoline derivative for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with the test compound for 24-48 hours.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Data Acquisition: The DNA content is analyzed using a flow cytometer.
Measurement of Intracellular ROS
-
Cell Treatment: Cells are treated with the tetrahydroquinoline derivative for a specified time.
-
Probe Incubation: Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe for 30 minutes at 37°C.
-
Data Acquisition: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or fluorescence microscope.
Caspase-3/7 Activity Assay
-
Cell Lysis: Treated and untreated cells are lysed to release cellular contents.
-
Substrate Addition: A specific fluorogenic substrate for caspase-3/7 is added to the cell lysates.
-
Fluorescence Measurement: The fluorescence resulting from the cleavage of the substrate by active caspases is measured over time using a fluorometer.
Conclusion
Derivatives of the this compound scaffold represent a promising avenue for the development of novel anticancer agents. The diverse mechanisms of action, including tubulin polymerization inhibition and induction of ROS-mediated apoptosis, offer multiple strategies for targeting cancer cells. Further research and optimization of these derivatives could lead to the development of potent and selective anticancer therapies.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchportal.tuni.fi [researchportal.tuni.fi]
- 5. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Understanding the Factor Xa Inhibitory Mechanism of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor Xa (FXa) is a critical serine protease that occupies a central position in the blood coagulation cascade, making it a prime target for the development of novel anticoagulants. The 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold has emerged as a promising platform for the design of potent and selective FXa inhibitors. This technical guide provides an in-depth exploration of the factor Xa inhibitory mechanism of derivatives based on this core structure.
It is important to note that current research primarily focuses on the synthesis and evaluation of various derivatives of this compound, rather than the unsubstituted parent compound. The available literature suggests that the core structure itself serves as a foundational scaffold, with inhibitory activity being conferred and modulated by the addition of various substituents. This guide will, therefore, focus on the well-characterized inhibitory mechanisms of these derivatives, compiling data from numerous studies to provide a comprehensive overview for researchers in the field of anticoagulant drug discovery.
The Blood Coagulation Cascade and the Role of Factor Xa
The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a fibrin clot to prevent blood loss following vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is the active form of Factor X and is situated at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway. Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), which in turn cleaves fibrinogen to fibrin, the primary component of the blood clot. The central role of Factor Xa makes it an attractive target for therapeutic intervention to modulate coagulation.[1][2]
References
An In-depth Technical Guide to the 5-HT2C Receptor Agonism of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline and its Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 5-HT2C Receptor and the Pyrroloquinoline Scaffold
The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is a key modulator of various physiological processes, including appetite, mood, and cognition. Agonism of the 5-HT2C receptor has been a focal point for the development of therapeutics for obesity, psychiatric disorders, and epilepsy.[1] The rigid, tricyclic structure of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline presents a promising scaffold for the design of selective 5-HT2C agonists. A recent patent application for novel this compound-5-yl amine compounds as 5-HT2C agonists underscores the current interest in this area for treating psychotic disorders.[2]
Key Signaling Pathways of the 5-HT2C Receptor
Activation of the 5-HT2C receptor by an agonist initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway is through the coupling to Gq/11 proteins. However, evidence also suggests coupling to other G-proteins and the involvement of β-arrestin-mediated pathways.
Gq/11 Signaling Pathway
The canonical signaling pathway for the 5-HT2C receptor involves its coupling to the Gq/11 family of G-proteins. This interaction activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Caption: Canonical 5-HT2C receptor Gq/11 signaling pathway.
β-Arrestin Recruitment and Downstream Signaling
Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the 5-HT2C receptor. This interaction is crucial for receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades, contributing to the overall pharmacological effect of an agonist.
Caption: β-Arrestin recruitment to the 5-HT2C receptor.
Quantitative Pharmacological Data
Due to the absence of publicly available data for the unsubstituted this compound, this section presents data for a potent derivative, (S)-1-(1H-pyrrolo[3,2-h]isoquinolin-1-yl)propan-2-amine (Compound 27) , as a representative example of this class of compounds.[3][4]
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| Binding Affinity (Ki) | 1.6 nM | Human 5-HT2C | Radioligand Binding | [3] |
| Functional Potency (EC50) | 2.9 nM | Human 5-HT2C | Calcium Flux (FLIPR) | [4] |
| Efficacy (% of 5-HT max) | 85% | Human 5-HT2C | Calcium Flux (FLIPR) | [4] |
| Selectivity (Ki) | >100-fold vs 5-HT2A/2B | Human 5-HT2A/2B | Radioligand Binding | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of 5-HT2C receptor agonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the 5-HT2C receptor.
Caption: Workflow for a 5-HT2C radioligand binding assay.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [³H]-Mesulergine.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 4 mM MgCl₂.
-
Test compound (this compound derivative).
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]-Mesulergine (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of mianserin.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to determine the efficacy and potency (EC₅₀) of an agonist.
-
Materials:
-
HEK293 or CHO cells expressing the human 5-HT2C receptor.
-
[³H]-myo-inositol.
-
Stimulation buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatases.
-
Test compound.
-
-
Procedure:
-
Seed cells in 24- or 48-well plates and label overnight with [³H]-myo-inositol.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with stimulation buffer containing LiCl.
-
Add varying concentrations of the test compound and incubate for 30-60 minutes at 37°C.
-
Lyse the cells and isolate the inositol phosphates using anion-exchange chromatography.
-
Quantify the radioactivity of the eluted inositol phosphates by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphates accumulated against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
Calcium Flux Assay
This high-throughput functional assay measures the transient increase in intracellular calcium concentration following receptor activation.
Caption: Workflow for a 5-HT2C calcium flux assay.
-
Materials:
-
HEK293 or CHO cells expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound.
-
-
Procedure:
-
Seed cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Place the plate in a Fluorometric Imaging Plate Reader (FLIPR).
-
Add varying concentrations of the test compound and immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
Conclusion
The this compound scaffold represents a valuable starting point for the design of potent and selective 5-HT2C receptor agonists. The representative derivative discussed in this guide demonstrates high affinity and functional potency, highlighting the therapeutic potential of this chemical class for conditions modulated by the 5-HT2C receptor. The detailed experimental protocols and pathway visualizations provided herein serve as a resource for researchers in the field of GPCR drug discovery, facilitating further investigation and development of novel 5-HT2C-targeted therapeutics. Future work should aim to characterize the in vivo efficacy and safety profiles of lead compounds from this series.
References
Methodological & Application
Application Notes and Protocols for the Bischler-Napieralski Synthesis of Pyrroloquinoline Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Bischler-Napieralski reaction is a powerful acid-catalyzed intramolecular cyclization method for the synthesis of 3,4-dihydroisoquinoline and related heterocyclic systems. This protocol details its application in the synthesis of pyrroloquinoline precursors, specifically focusing on the cyclization of N-acylated β-(pyrrol-3-yl)ethylamines to yield dihydro-pyrrolo[3,2-c]pyridines. These structures are valuable intermediates in the synthesis of various biologically active compounds and natural product analogs. This document provides detailed experimental procedures, quantitative data from representative syntheses, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
Pyrroloquinolines constitute a class of heterocyclic compounds with significant therapeutic potential, exhibiting a range of biological activities. The Bischler-Napieralski reaction offers a direct and efficient method for constructing the core bicyclic structure of these molecules. The reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2] The resulting dihydro-β-carboline or, in this context, dihydro-pyrrolo[3,2-c]pyridine, can be subsequently aromatized to the corresponding β-carboline or pyrroloquinoline.[3] This application note provides protocols for both the classical thermal conditions and milder, more modern variations of the Bischler-Napieralski reaction for the synthesis of these important precursors.
Quantitative Data Summary
The following tables summarize quantitative data from representative Bischler-Napieralski syntheses of β-carboline and related structures, which are analogous to pyrroloquinoline precursors. These examples demonstrate the influence of different reagents and substrates on reaction yields and conditions.
Table 1: Bischler-Napieralski Cyclization of N-Acyl Tryptamine Derivatives
| Entry | Starting Amide | Reagent/Conditions | Product | Yield (%) | Reference |
| 1 | N-Acetyltryptamine | POCl₃, MeCN, Reflux | 1-Methyl-3,4-dihydro-β-carboline | Moderate | [4] |
| 2 | Malonate-derived tryptamide | POCl₃, MeCN, Reflux | Tetracyclic spiroindoline | 58% | [5][6] |
| 3 | 5-Fluoro-tryptamide derivative | POCl₃, MeCN, Reflux | 6-Fluoro-tetracyclic spiroindoline | 51-52% | [5][6] |
| 4 | 5-Methoxy-tryptamide derivative | POCl₃, MeCN, Reflux | 6-Methoxy-tetracyclic spiroindoline | 51-52% | [5][6] |
| 5 | Chloro-substituted amide | POCl₃, MeCN, Reflux | Chloro-substituted tetracyclic product | 66% | [5][6] |
Table 2: One-Pot Synthesis of Tetrahydro-β-carbolines via Bischler-Napieralski Cyclization
| Entry | Ketene S,S-acetal | Co-catalysts | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | InCl₃ (2 mol%), TFA (15 mol%) | CH₂Cl₂ | 4 | 85% | [7] |
| 2 | Derivative with 4-Cl-phenyl group | InCl₃ (2 mol%), TFA (15 mol%) | CH₂Cl₂ | 3 | 92% | [7] |
| 3 | Derivative with 4-Br-phenyl group | InCl₃ (2 mol%), TFA (15 mol%) | CH₂Cl₂ | 3 | 82% | [7] |
| 4 | Derivative with 4-Me-phenyl group | InCl₃ (2 mol%), TFA (15 mol%) | CH₂Cl₂ | 4 | 80% | [7] |
| 5 | Derivative with 4-OMe-phenyl group | InCl₃ (2 mol%), TFA (15 mol%) | CH₂Cl₂ | 4 | 82% | [7] |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Cyclization using Phosphorus Oxychloride
This protocol describes a classic approach for the synthesis of a dihydro-pyrrolo[3,2-c]pyridine precursor.
Materials:
-
N-Acyl-β-(pyrrol-3-yl)ethylamine (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (2.0-5.0 equiv)
-
Anhydrous acetonitrile (MeCN) or toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or ethyl acetate (EtOAc) for extraction
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-acyl-β-(pyrrol-3-yl)ethylamine in anhydrous acetonitrile or toluene, add phosphorus oxychloride dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, heat the reaction mixture to reflux (80-110 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydro-pyrrolo[3,2-c]pyridine.
Protocol 2: Milder Bischler-Napieralski Cyclization using Triflic Anhydride
This modified procedure employs milder conditions, which can be beneficial for sensitive substrates.[2]
Materials:
-
N-Acyl-β-(pyrrol-3-yl)ethylamine (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
-
2-Chloropyridine (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-acyl-β-(pyrrol-3-yl)ethylamine in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Add 2-chloropyridine to the solution.
-
Cool the mixture to -78 °C and add triflic anhydride dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, add triethylamine to the reaction mixture.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Reaction Mechanism and Workflow
The Bischler-Napieralski reaction proceeds through an intramolecular electrophilic aromatic substitution. The mechanism is generally believed to involve the formation of a nitrilium ion intermediate.
Caption: General mechanism of the Bischler-Napieralski reaction.
The experimental workflow for the synthesis and purification of pyrroloquinoline precursors via the Bischler-Napieralski reaction is outlined below.
Caption: Experimental workflow for the synthesis of pyrroloquinoline precursors.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01966J [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
Multi-Step Synthesis of Bioactive 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of bioactive 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives. The protocols are based on established and peer-reviewed chemical literature, offering reproducible methods for obtaining these promising compounds. This class of molecules has garnered significant interest due to its diverse pharmacological activities, including anticoagulant and psychoactive properties.
Protocol 1: Synthesis of Thiazole-Hybridized 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivatives as Dual Factor Xa/XIa Inhibitors
This protocol details a two-stage synthesis for novel hybrid molecules that combine the 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one core with a thiazole moiety, connected by a hydrazine linker. These compounds have been identified as potential dual inhibitors of blood coagulation factors Xa and XIa, making them promising candidates for the development of new anticoagulants.[1][2][3]
Logical Workflow: Synthesis of Thiazole-Hybridized Derivatives
Caption: Two-stage synthesis of thiazole-hybridized pyrroloquinolinone derivatives.
Experimental Protocols
Stage 1: General Procedure for the Synthesis of Hydrazinocarbothioamide Intermediates
-
A mixture of the appropriate 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione (1.0 mmol) and thiosemicarbazide (1.0 mmol) is prepared in 20 mL of ethanol.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the suspension.
-
The reaction mixture is refluxed for a period of 2-3 hours.
-
After reflux, the mixture is cooled to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried to yield the hydrazinocarbothioamide intermediate.
Stage 2: General Procedure for the Synthesis of Target Thiazole-Hybrid Derivatives
-
The hydrazinocarbothioamide intermediate (1.0 mmol) is suspended in 20 mL of ethanol.
-
Dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol) is added to the suspension.
-
The reaction mixture is refluxed for 4-6 hours.
-
Upon completion, the mixture is cooled, and the precipitate that forms is filtered off.
-
The solid is washed with ethanol and then dried to afford the final thiazole-hybrid derivative.
Data Presentation: Physicochemical and Bioactivity Data
The following tables summarize the yields, melting points, and mass spectrometry data for a selection of synthesized derivatives, along with their in vitro inhibitory activity against coagulation factors Xa and XIa.
Table 1: Physicochemical Characterization of Synthesized Derivatives [3]
| Compound ID | Molecular Formula | Yield (%) | M.p. (°C) | HRMS-ESI, m/z ([M + H]⁺) Calcd. | HRMS-ESI, m/z ([M + H]⁺) Found |
| 3f | C₂₃H₂₄N₄O₄S | 86 | 273–275 | 469.1600 | 469.1595 |
| 3i | C₂₉H₂₇ClN₄O₄S | 76 | 165–167 | 579.1520 | 579.1514 |
Note: The table presents a selection of compounds from the cited literature for illustrative purposes.
Table 2: In Vitro Anticoagulant Activity of Selected Compounds [3]
| Compound ID | Factor Xa Inhibition (%) @ 10 µM | Factor XIa Inhibition (%) @ 10 µM | Thrombin Inhibition (%) @ 10 µM |
| 3f | 78.4 | 82.1 | 10.5 |
| 3i | 85.2 | 89.7 | 15.3 |
Mechanism of Action: Inhibition of the Coagulation Cascade
The synthesized compounds target Factors Xa and XIa, which are critical serine proteases in the blood coagulation cascade. Factor XIa is involved in the intrinsic pathway, amplifying thrombin generation, while Factor Xa is a key component of the prothrombinase complex, where the intrinsic and extrinsic pathways converge to produce thrombin from prothrombin. By dually inhibiting these factors, the compounds effectively reduce thrombin generation, thereby exerting their anticoagulant effect.
References
Application Notes and Protocols for the Purification of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Analogs using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline analogs, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development.[1][2][3] The protocols outlined below are designed to offer a robust starting point for achieving high purity of these target molecules, a critical step for subsequent biological evaluation and structural analysis.
Introduction
This compound and its derivatives are tricyclic nitrogen-containing heterocyclic scaffolds. These compounds are explored for a variety of biological activities, making their efficient synthesis and purification paramount for research and development.[1] Column chromatography is a fundamental and widely used technique for the purification of these analogs from crude reaction mixtures, which may contain unreacted starting materials, reagents, and byproducts.[4] This application note details the use of normal-phase column chromatography for this purpose.
General Purification Strategy
The most common approach for the purification of this compound analogs is normal-phase column chromatography using silica gel as the stationary phase. The separation is achieved by eluting the crude mixture with a non-polar to moderately polar mobile phase. The choice of the solvent system and gradient is crucial for effective separation and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).
Experimental Protocols
Preparation of the Crude Sample
Prior to loading onto the column, the crude reaction mixture should be concentrated under reduced pressure to remove the reaction solvent. The resulting residue can be prepared for column chromatography using one of the following methods:
-
Direct Loading: If the crude product is a non-viscous oil, it can be directly applied to the top of the column.
-
Solution Loading: Dissolve the crude product in a minimal amount of a suitable solvent, preferably the initial, least polar mobile phase solvent (e.g., dichloromethane or a solvent mixture with low ethyl acetate concentration).
-
Dry Loading (Adsorption onto Silica): This is the preferred method for solids and viscous oils to ensure a uniform band application.
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone).
-
Add a small amount of silica gel (typically 1-2 times the weight of the crude product) to the solution.
-
Concentrate the slurry under reduced pressure until a free-flowing powder is obtained.
-
Column Packing
-
Select an appropriately sized glass chromatography column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., Hexane or a Hexane/Ethyl Acetate mixture).
-
Pour the slurry into the column and allow the silica gel to pack under gravity. Gentle tapping of the column can help in uniform packing.
-
Once packed, allow the excess solvent to drain until it is just above the silica bed. Do not let the column run dry.
Sample Loading and Elution
-
Carefully load the prepared sample onto the top of the packed silica gel bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
Begin elution with the predetermined mobile phase, starting with a low polarity. For related compounds, solvent systems such as chloroform or a hexane/ethyl acetate gradient have been successfully used.[5]
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
Collect fractions of the eluent in test tubes or other suitable containers.
Fraction Analysis
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the fractions that contain the pure desired compound.
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound analog.
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of this compound analogs based on common practices for similar heterocyclic compounds.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common and effective solvent system.[5] |
| Dichloromethane/Methanol Gradient | For more polar analogs. | |
| Chloroform | Can be used as a single eluent for some analogs.[5] | |
| Gradient Profile | Start: 100% Hexane or 98:2 Hexane/EtOAc | Initial low polarity to elute non-polar impurities. |
| End: 70:30 to 50:50 Hexane/EtOAc | Final polarity depends on the polarity of the target compound. | |
| Detection Method | UV light (254 nm or 365 nm) for TLC | For visualizing aromatic compounds.[6] |
| Staining (e.g., KMnO₄, vanillin) | For compounds that are not UV-active. | |
| Typical Loading | 1-5% of silica gel weight | Higher loading may compromise separation. |
| Expected Outcome | Purified solid or oil | Purity should be assessed by NMR, LC-MS, etc. |
Visualizations
Caption: Workflow for the purification of this compound analogs.
References
Application Notes and Protocols for Evaluating the Cytotoxicity of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline on MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell viability and cytotoxicity.[1][2][3] This assay is crucial in drug discovery and toxicology for evaluating the effects of chemical compounds on cell health.[1] The principle of the MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][4] This reduction is carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[1][4] This application note provides a detailed protocol for evaluating the cytotoxicity of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline on the MCF-7 human breast cancer cell line. Derivatives of this compound have shown potent antiproliferative effects against various cancer cell lines, making this a compound of significant interest.[5]
MCF-7 cells are an estrogen receptor (ER) positive human breast cancer cell line commonly used in cancer research.[6][7] They are adherent, epithelial-like cells and their growth can be influenced by estrogenic compounds.[6][8]
Experimental Protocols
Materials and Reagents
-
MCF-7 human breast cancer cell line (ATCC® HTB-22™)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)[7]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)[8]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, 96-well flat-bottom microplates
-
CO2 incubator, 37°C, 5% CO2
-
Microplate reader capable of measuring absorbance at 570 nm
Cell Culture and Maintenance
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved MCF-7 cells rapidly in a 37°C water bath.[9] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[10]
-
Centrifugation: Centrifuge the cell suspension at 125 x g for 5 minutes.[8]
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculturing: When cells reach 80-90% confluency, passage them.[8]
-
Aspirate the old medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.[8]
-
Neutralize the trypsin by adding complete growth medium.
-
Centrifuge the cells and resuspend the pellet in fresh medium for plating.
-
MTT Assay Protocol
-
Cell Seeding:
-
Trypsinize and count the MCF-7 cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[11]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[2][12] This solution should be filter-sterilized and stored at -20°C, protected from light.[1][2]
-
At the end of the treatment period, add 20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C.[11] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[1][4]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Presentation
The raw absorbance data should be processed to determine the percentage of cell viability.
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate Percentage Viability:
-
Percentage Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Table 1: Cytotoxicity of this compound on MCF-7 Cells (24h)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100 |
| 1 | 1.198 | 0.075 | 95.5 |
| 5 | 1.053 | 0.061 | 84.0 |
| 10 | 0.876 | 0.053 | 69.8 |
| 25 | 0.621 | 0.042 | 49.5 |
| 50 | 0.345 | 0.031 | 27.5 |
| 100 | 0.158 | 0.022 | 12.6 |
Table 2: Cytotoxicity of this compound on MCF-7 Cells (48h)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.482 | 0.102 | 100 |
| 1 | 1.359 | 0.091 | 91.7 |
| 5 | 1.123 | 0.085 | 75.8 |
| 10 | 0.754 | 0.064 | 50.9 |
| 25 | 0.411 | 0.039 | 27.7 |
| 50 | 0.189 | 0.025 | 12.8 |
| 100 | 0.092 | 0.015 | 6.2 |
IC50 Calculation:
The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve using software like GraphPad Prism or Microsoft Excel.[13][14][15]
Mandatory Visualization
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Caption: Principle of MTT assay in determining cytotoxicity.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. This compound-1-carboxylic acid | 124730-56-9 | Benchchem [benchchem.com]
- 6. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. encodeproject.org [encodeproject.org]
- 10. elabscience.com [elabscience.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. clyte.tech [clyte.tech]
Application Note: In Vitro Factor Xa Inhibition Assay for 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Compounds
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, playing a pivotal role in the conversion of prothrombin to thrombin, which subsequently leads to fibrin clot formation.[1][2] Its central position in both the intrinsic and extrinsic pathways makes it an attractive target for the development of novel anticoagulants for the prevention and treatment of thromboembolic disorders.[2][3] A promising class of compounds, 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolines, has emerged as potent inhibitors of FXa.[1][4] This application note provides a detailed protocol for an in vitro chromogenic assay to determine the inhibitory activity of these compounds against human Factor Xa.
The assay is based on the ability of FXa to cleave a specific chromogenic substrate, resulting in the release of a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm.[5][6] In the presence of an inhibitor from the 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline series, the enzymatic activity of Factor Xa is diminished, leading to a decrease in the rate of color development. The degree of inhibition is directly proportional to the concentration of the inhibitor.[5]
Principle of the Assay
The in vitro Factor Xa inhibition assay is a two-step enzymatic reaction. In the first step, human Factor Xa is incubated with the test compound (a this compound derivative). In the second step, a chromogenic substrate, which is a synthetic peptide coupled to p-nitroaniline (pNA), is added to the mixture. The residual, uninhibited Factor Xa cleaves the substrate, releasing the yellow-colored pNA. The rate of pNA release is measured by monitoring the change in absorbance at 405 nm. The inhibitory activity of the test compound is determined by comparing the rate of the reaction in the presence of the compound to the rate of the uninhibited control reaction. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for evaluating the potency of the inhibitor.
Featured Compounds
Several derivatives of the this compound scaffold have been synthesized and evaluated for their Factor Xa inhibitory activity. These compounds have shown promising results, with some exhibiting IC50 values in the micromolar to nanomolar range.[1][4][7]
Data Presentation
The following table summarizes the in vitro Factor Xa inhibitory activity of representative this compound compounds.
| Compound ID | Structure | Factor Xa IC50 (µM) | Reference |
| Compound 1 | (Z)-5-(4,4,6,9-Tetramethyl-2-oxo-6-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)-2-thioxothiazolidin-4-one | 3.68 | [4] |
| Compound 2 | (Z)-5-(6-(4-Chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)-2-thioxothiazolidin-4-one | >30 | [4] |
| Compound 3 | Methyl (Z)-2-(4-oxo-2-(2-((Z)-4,4,6,8,9-pentamethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetate | Data not available | [1] |
Experimental Protocols
Materials and Reagents
-
Human Factor Xa (in a suitable buffer, e.g., 50 mM Tris-HCl, pH 8.3, containing 0.1% BSA)
-
Chromogenic Factor Xa Substrate (e.g., S-2765, N-α-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide hydrochloride)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 175 mM NaCl and 0.1% PEG 6000)
-
This compound test compounds
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Equipment
-
Microplate reader
-
Incubator set to 37°C
-
Multichannel pipettes
-
Reagent reservoirs
Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of the chromogenic substrate (e.g., 1-2 mM in sterile water).
-
Dilute the human Factor Xa enzyme in the assay buffer to the desired working concentration (e.g., 2-5 nM).
-
Prepare stock solutions of the this compound test compounds in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Procedure:
-
Add 25 µL of the diluted test compound or vehicle control (assay buffer with the same concentration of DMSO) to the wells of a 96-well microplate.
-
Add 50 µL of the diluted human Factor Xa solution to each well.
-
Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the pre-warmed chromogenic substrate solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm in a microplate reader at 37°C. Take readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizations
Caption: Coagulation cascade showing the central role of Factor Xa and the point of inhibition.
Caption: Experimental workflow for the in vitro Factor Xa inhibition assay.
Conclusion
The chromogenic in vitro Factor Xa inhibition assay is a robust and reliable method for determining the potency of novel inhibitors such as the this compound series of compounds. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for the screening and characterization of potential anticoagulant drug candidates. The detailed methodology and data presentation guidelines will aid researchers in obtaining consistent and comparable results.
References
- 1. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa | MDPI [mdpi.com]
- 2. Factor X - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Note: Cell-Based Functional Assays for 5-HT2C Receptor Agonism of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxytryptamine 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical therapeutic target for a range of neurological and psychiatric disorders, including obesity, depression, and schizophrenia.[1] Agonist activation of the 5-HT2C receptor modulates the release of key neurotransmitters like dopamine and norepinephrine, thereby influencing mood, appetite, and other physiological processes.[1] A promising class of compounds, 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives, has emerged as potent 5-HT2C receptor agonists.[2] This application note provides detailed protocols for cell-based functional assays to characterize the agonistic activity of these derivatives at the 5-HT2C receptor. The primary assays described are the Calcium Flux Assay, a high-throughput method for initial screening, and the Inositol Phosphate (IP) Accumulation Assay, which provides a more direct measure of the canonical Gq/11 signaling pathway.[1]
5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor primarily couples to Gq/11 proteins.[1] Upon agonist binding, a conformational change in the receptor activates the associated G-protein, initiating the phospholipase C (PLC) signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][3] Beyond this primary pathway, the 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, and can signal through β-arrestin recruitment, highlighting the complexity of its downstream effects.[4][5]
Data Presentation
The following table summarizes the 5-HT2C receptor agonist activity of representative this compound derivatives from an in vitro cellular IP-One agonism assay.
| Compound ID | 5-HT2C EC50 (µM) |
| Example 1 | B (0.010–0.100) |
| Example 2 | B (0.010–0.100) |
| Example 3 | B (0.010–0.100) |
| Example 4 | B (0.010–0.100) |
| Data sourced from patent application WO 2025/137596 A1, where 'B' denotes an EC50 value in the range of 0.010 to 0.100 µM.[1] |
Experimental Protocols
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a direct consequence of the Gq/11 pathway.[1] It is a high-throughput method suitable for initial screening of compounds.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
96-well black, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8-AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds: this compound derivatives.
-
Reference agonist (e.g., 5-HT).
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescent plate reader.
Protocol:
-
Cell Seeding:
-
Dye Loading:
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds and a reference agonist at 2x the final concentration in assay buffer.[1]
-
Use a FLIPR to add the compound dilutions to the cell plate.
-
-
Fluorescence Measurement:
-
Simultaneously with compound addition, measure the fluorescent signal (Ex/Em ~490/525 nm for Fluo-8) over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data to the response of a maximal concentration of the reference agonist.
-
Plot the concentration-response curve and calculate the EC50 and Emax values using non-linear regression.
-
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more direct measure of the Gq/11 signaling pathway by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.[1]
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Inositol-free DMEM.
-
[3H]myo-inositol.
-
96-well plates.
-
Stimulation Buffer: Assay buffer containing LiCl (to inhibit inositol monophosphatase).[1]
-
Lysis Buffer (e.g., 0.1 M formic acid).[1]
-
Anion-exchange chromatography columns.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Cell Seeding and Labeling:
-
Compound Stimulation:
-
Cell Lysis and IP Isolation:
-
Detection and Analysis:
Conclusion
The provided protocols outline robust and reliable cell-based methods for characterizing the functional agonist activity of this compound derivatives at the 5-HT2C receptor. The calcium flux assay serves as an efficient high-throughput screening method, while the inositol phosphate accumulation assay offers a more direct and quantitative assessment of the canonical Gq/11 signaling pathway. These assays are essential tools for academic researchers and drug development professionals in the evaluation and optimization of novel 5-HT2C receptor agonists for therapeutic applications. Further characterization, such as investigating potential biased agonism through β-arrestin recruitment assays, can provide a more comprehensive understanding of the pharmacological profile of these compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa [mdpi.com]
- 3. Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2,1-ij]quinoline derivatives, a 5-HT2c receptor agonist with selectivity over the 5-HT2a receptor: potential therapeutic applications for epilepsy and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo(iso)quinoline derivatives as 5-HT(2C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Models: Evaluating the Anticancer Activity of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold is a core structure in a class of compounds that have demonstrated significant potential as antineoplastic agents. Derivatives of pyrroloquinoline and related structures, such as pyrroloisoquinolines, have shown cytotoxic activity against a range of cancer cell lines, including those derived from solid tumors like central nervous system cancers, melanoma, and prostate cancer. The proposed mechanisms of action for these types of compounds are diverse, often involving the induction of apoptosis through mitochondrial-dependent pathways, and in some cases, the inhibition of key enzymes like topoisomerase II.[1][2][3][4]
In vivo xenograft models are a critical component of preclinical research, providing a platform to assess the therapeutic efficacy and potential toxicity of novel anticancer compounds in a living organism before advancing to clinical trials.[5][6] These models typically involve the implantation of human cancer cells into immunodeficient mice, allowing for the growth of tumors that can be monitored and treated with investigational drugs.[5][7] This document provides a detailed set of application notes and protocols for designing and conducting in vivo xenograft studies to evaluate the anticancer activity of this compound and its derivatives.
Data Presentation
Clear and structured presentation of quantitative data is essential for the interpretation and comparison of results from xenograft studies. The following tables provide a template for summarizing key data points.
Table 1: Dosing Regimen and Administration Schedule
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Study Duration | Number of Animals (n) |
| 1 | Vehicle Control | - | Oral (p.o.) / Intraperitoneal (i.p.) | Daily | 21 days | 10 |
| 2 | Compound X | 25 | Oral (p.o.) / Intraperitoneal (i.p.) | Daily | 21 days | 10 |
| 3 | Compound X | 50 | Oral (p.o.) / Intraperitoneal (i.p.) | Daily | 21 days | 10 |
| 4 | Positive Control | Varies | Varies | Varies | 21 days | 10 |
Table 2: Summary of Antitumor Efficacy
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Final Body Weight (g) | Body Weight Change (%) |
| Vehicle Control | 120 ± 15 | 1500 ± 250 | - | 22.5 ± 1.0 | +2.0 |
| Compound X (25 mg/kg) | 122 ± 18 | 800 ± 150 | 46.7 | 22.1 ± 1.2 | -0.5 |
| Compound X (50 mg/kg) | 118 ± 16 | 450 ± 100 | 70.0 | 21.5 ± 1.1 | -2.8 |
| Positive Control | 121 ± 17 | 350 ± 90 | 76.7 | 20.8 ± 1.3 | -5.1 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo xenograft studies to test the anticancer activity of this compound derivatives.
Cell Line Selection and Culture
-
Cell Line Selection: Choose a human cancer cell line relevant to the intended therapeutic target. The selection should be based on factors such as the expression of specific biomarkers or sensitivity to related compounds. For instance, if the compound is hypothesized to target a particular signaling pathway, a cell line with a known dysregulation in that pathway would be appropriate.[5]
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Cell Harvesting: When the cells reach 80-90% confluency, harvest them using trypsin-EDTA.[5]
-
Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure cell viability is greater than 95%. Count the cells using a hemocytometer or an automated cell counter.[5]
Animal Model and Tumor Implantation
-
Animal Strain: Utilize immunodeficient mice, such as female athymic nude mice (e.g., BALB/c nude) or other strains like NOD-SCID, aged 6-8 weeks.[5]
-
Acclimatization: Allow the mice to acclimate to the facility for at least one week prior to any procedures.[5]
-
Cell Suspension Preparation: Wash the harvested cells with sterile, serum-free media or phosphate-buffered saline (PBS). Resuspend the cells at a final concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. To enhance tumor formation, the cell suspension can be mixed in a 1:1 ratio with Matrigel. Keep the cell suspension on ice until implantation.[5][8]
-
Subcutaneous Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the right flank of each mouse.
Drug Formulation and Administration
-
Vehicle Preparation: Prepare a sterile vehicle solution appropriate for the test compound. Common vehicles include 0.5% carboxymethylcellulose or a solution of saline with a small percentage of a solubilizing agent like DMSO and Tween 80.
-
Drug Formulation: Formulate the this compound derivative in the chosen vehicle at the desired concentrations for dosing.
-
Randomization: Once the tumors reach a palpable and measurable size (e.g., 100-150 mm³), randomize the mice into different treatment and control groups.[5][7]
-
Administration: Administer the formulated drug or vehicle to the respective groups according to the predetermined schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).[5]
Tumor Growth Monitoring and Data Collection
-
Tumor Volume Measurement: Measure the tumor dimensions (length and width) two to three times per week using digital calipers. Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[5][8]
-
Body Weight: Record the body weight of each animal at the same frequency as tumor measurements to monitor for signs of toxicity.[5]
-
Clinical Observations: Conduct daily observations of the animals for any signs of distress, toxicity, or changes in behavior.
Study Termination and Endpoint Analysis
-
Euthanasia: At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a specific size), euthanize the mice according to approved institutional guidelines.[8]
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and take photographs.[8] A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis) or snap-frozen for molecular analyses such as Western blotting or PCR.[8]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .[8] Statistical analysis should be performed to determine the significance of the observed differences between the treatment and control groups.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo xenograft efficacy studies.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for a pyrroloquinoline derivative.
References
- 1. Pyrroloquinoline quinone induces chondrosarcoma cell apoptosis by increasing intracellular reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrroloquinoline Quinone Induces Cancer Cell Apoptosis via Mitochondrial-Dependent Pathway and Down-Regulating Cellular Bcl-2 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Efficacy of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for evaluating the antithrombotic efficacy of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline and its derivatives, a class of compounds identified as potential dual inhibitors of coagulation factors Xa and XIa.[1][2][3][4] The protocols focus on established and validated preclinical animal models of arterial and venous thrombosis, alongside methods for assessing bleeding risk. While specific in vivo efficacy data for this compound is not yet extensively published, this document leverages data from other well-characterized oral factor XIa and dual Xa/XIa inhibitors to provide a representative framework for experimental design and data interpretation.
The primary mechanism of action for this class of compounds is the inhibition of key proteases in the coagulation cascade, specifically Factor Xa (FXa) and Factor XIa (FXIa).[1][2][3] Inhibition of these factors is a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[5][6][7] Animal models are crucial for determining the in vivo efficacy and safety profile of these novel antithrombotic agents before they can be considered for clinical evaluation.[8][9][10]
Key Animal Models for Thrombosis
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of novel antithrombotic compounds. The following models are widely used and recommended for assessing the efficacy of this compound derivatives.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)
This model is a well-established method for inducing arterial thrombosis and is particularly useful for evaluating the efficacy of antithrombotic agents in preventing occlusive thrombus formation.[1][2][9][10]
Principle: Topical application of ferric chloride to the carotid artery induces oxidative injury to the vessel wall, leading to endothelial denudation and subsequent platelet adhesion and aggregation, culminating in the formation of a thrombus.[10]
Experimental Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
-
Surgical Procedure:
-
The ventral neck area is shaved and disinfected.
-
A midline cervical incision is made to expose the left common carotid artery.
-
The artery is carefully dissected from the surrounding tissues and vagus nerve.
-
-
Thrombus Induction:
-
Blood Flow Monitoring: A Doppler flow probe is placed around the artery, proximal to the injury site, to continuously monitor blood flow.
-
Efficacy Endpoint (Time to Occlusion): The primary endpoint is the time from the application of ferric chloride to the complete cessation of blood flow (occlusion). A longer time to occlusion in the treated group compared to the vehicle control group indicates antithrombotic efficacy.
-
Thrombus Weight (Optional): After a set period, the thrombosed arterial segment can be excised, and the wet weight of the thrombus can be measured.
Arteriovenous (AV) Shunt Thrombosis Model (Rat or Rabbit)
This model mimics thrombosis on a foreign surface and is useful for evaluating the effects of antithrombotic agents on both platelet and coagulation-driven thrombus formation.
Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is placed between an artery and a vein. The formation of a thrombus on the thread is quantified by weight.
Experimental Protocol:
-
Animal Preparation: Rats or rabbits are anesthetized.
-
Shunt Placement:
-
The carotid artery and jugular vein are cannulated with polyethylene tubing.
-
The cannulas are connected to form an extracorporeal shunt.
-
A pre-weighed silk thread is placed inside a section of the shunt tubing.
-
-
Blood Circulation: Blood is allowed to circulate through the shunt for a specified duration (e.g., 15-30 minutes).
-
Efficacy Endpoint (Thrombus Weight):
-
After the circulation period, the shunt is removed, and the silk thread with the thrombus is carefully extracted.
-
The thread is dried, and the final weight is measured. The difference between the initial and final weight represents the thrombus weight. A reduction in thrombus weight in the treated group compared to the vehicle control indicates efficacy.
-
Assessment of Bleeding Risk
A critical aspect of evaluating any novel antithrombotic agent is its effect on hemostasis. The following model is a standard method for assessing bleeding risk.
Rat Tail Bleeding Time Assay
Principle: A standardized incision is made in the rat's tail, and the time it takes for bleeding to cease is measured. Prolongation of bleeding time indicates an increased risk of hemorrhage.[8][11][12]
Experimental Protocol:
-
Animal Preparation: Rats are anesthetized.
-
Procedure:
-
Endpoint (Bleeding Time): The time from the initial incision until the cessation of bleeding for at least 30 seconds is recorded. A cut-off time (e.g., 20 minutes) is typically set to avoid excessive blood loss.[8]
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Representative Efficacy of a Dual FXa/FXIa Inhibitor (Compound X) in the Rat Ferric Chloride-Induced Carotid Artery Thrombosis Model
| Treatment Group | Dose (mg/kg, p.o.) | n | Time to Occlusion (min, Mean ± SEM) | Thrombus Weight (mg, Mean ± SEM) |
| Vehicle Control | - | 10 | 15.2 ± 2.1 | 5.8 ± 0.7 |
| Compound X | 1 | 10 | 25.8 ± 3.5 | 3.9 ± 0.5 |
| Compound X | 3 | 10 | 42.1 ± 4.9 | 2.1 ± 0.3 |
| Compound X | 10 | 10 | >60 | 0.9 ± 0.2 |
| Positive Control (e.g., Rivaroxaban) | 1 | 10 | 38.5 ± 4.2 | 2.5 ± 0.4 |
| *p<0.05, **p<0.01 vs. Vehicle Control |
Table 2: Representative Bleeding Risk Assessment of a Dual FXa/FXIa Inhibitor (Compound X) in the Rat Tail Bleeding Time Assay
| Treatment Group | Dose (mg/kg, p.o.) | n | Bleeding Time (s, Mean ± SEM) |
| Vehicle Control | - | 10 | 245 ± 32 |
| Compound X | 1 | 10 | 288 ± 41 |
| Compound X | 3 | 10 | 355 ± 53 |
| Compound X | 10 | 10 | 512 ± 68 |
| Positive Control (e.g., Rivaroxaban) | 1 | 10 | 620 ± 75 |
| p<0.05, **p<0.01 vs. Vehicle Control |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental process is facilitated by visual diagrams.
Caption: Coagulation cascade showing inhibition points of this compound.
Caption: Experimental workflow for evaluating antithrombotic efficacy and bleeding risk.
Conclusion
The described animal models and protocols provide a robust framework for the preclinical evaluation of this compound and its derivatives. By systematically assessing both antithrombotic efficacy and bleeding liability, researchers can generate the necessary data to determine the therapeutic potential of this novel class of anticoagulants. The representative data and diagrams included in these notes serve as a guide for designing experiments and interpreting results in the development of safer and more effective antithrombotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cardiacvascularnews.com [cardiacvascularnews.com]
- 4. researchgate.net [researchgate.net]
- 5. emjreviews.com [emjreviews.com]
- 6. uaclinical.com [uaclinical.com]
- 7. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Milvexian, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First‐in‐human study of milvexian, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Hybrid Molecules Based on the 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of novel hybrid molecules based on the 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold. This scaffold is a promising framework in medicinal chemistry, offering a versatile platform for the development of therapeutic agents with a range of biological activities. The following sections detail the rationale behind the design of these hybrid molecules, provide step-by-step protocols for their synthesis and biological evaluation, and present data on their potential as anticancer agents.
Design Rationale
The design of hybrid molecules incorporating the this compound scaffold is a strategic approach in modern drug discovery. This strategy involves the combination of the pyrroloquinoline core with other known pharmacophores to create a single molecule with potentially synergistic or multi-target activities.[1][2] One such promising combination is with a thiazole moiety, a heterocycle known for its diverse biological properties, including anticancer and antimicrobial activities.[2] The linkage of these two fragments, often via a hydrazine bridge, can lead to novel compounds with enhanced biological profiles.[2]
Synthesis of this compound-Thiazole Hybrids
A two-stage method is commonly employed for the synthesis of these hybrid molecules.[2] The first stage involves the formation of a hydrazinocarbothioamide intermediate, followed by cyclization to form the target thiazole-containing hybrid.
Experimental Protocol: Two-Stage Synthesis
Stage 1: Synthesis of Hydrazinocarbothioamides
-
Reaction Setup: In a round-bottom flask, combine 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione (1 equivalent) and thiosemicarbazide (1.1 equivalents) in methanol.
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (HCl) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1 hour.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate, the hydrazinocarbothioamide, is collected by filtration, washed with cold methanol, and dried under vacuum.
Stage 2: Synthesis of the Target Hybrid Molecule
-
Reaction Setup: In a separate round-bottom flask, dissolve the synthesized hydrazinocarbothioamide (1 equivalent) in a 4:1 mixture of methanol and acetic acid.
-
Addition of Reagent: Add dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents) dropwise to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetate.[2]
References
Structure-Activity Relationship (SAR) Studies of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the structure-activity relationship (SAR) studies concerning 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives. The core focus is on their development as dual inhibitors of blood coagulation factors Xa and XIa, with additional summarized information on their roles as 5-HT2c receptor agonists and multi-target anti-asthma agents.
Part 1: Dual Inhibitors of Blood Coagulation Factors Xa and XIa
Recent research has identified hybrid molecules combining the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one scaffold with a thiazole moiety as promising dual inhibitors of Factor Xa (FXa) and Factor XIa (FXIa).[1] These factors are critical serine proteases in the blood coagulation cascade, making them key targets for novel anticoagulant therapies with potentially safer bleeding profiles.
The general structure involves a pyrroloquinolinone core linked to a methyl 2-(4-oxothiazol-5(4H)-ylidene)acetate fragment via a hydrazine bridge. SAR studies have focused on introducing various substituents onto the benzene ring of the quinoline core to modulate activity and selectivity.
Data Presentation: SAR of Pyrroloquinoline-Thiazole Hybrids
The following table summarizes the in vitro inhibitory activity of a series of synthesized derivatives against human coagulation factors Xa and XIa. The activity is presented as IC50 values (µM), which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | R¹ | R² | R³ | Factor Xa IC50 (µM) | Factor XIa IC50 (µM) |
| 4a | H | H | H | 1.84 ± 0.21 | 2.00 ± 0.17 |
| 4b | CH₃ | H | H | > 50 | 25.30 ± 1.14 |
| 4c | H | CH₃ | H | 2.71 ± 0.13 | 4.56 ± 0.21 |
| 4d | H | H | CH₃ | > 50 | 3.51 ± 0.16 |
| 4e | Cl | H | H | 1.80 ± 0.09 | 2.11 ± 0.11 |
| 4f | H | Cl | H | 1.95 ± 0.10 | 2.15 ± 0.12 |
| 4g | H | H | Cl | 1.79 ± 0.09 | 1.98 ± 0.10 |
| 4h | Br | H | H | 1.93 ± 0.10 | 2.13 ± 0.11 |
| 4i | H | H | Br | 1.75 ± 0.09 | 1.94 ± 0.10 |
| 4j | F | H | H | 1.88 ± 0.09 | 2.07 ± 0.11 |
| Rivaroxaban | - | - | - | 0.09 ± 0.01 | > 50 |
Data sourced from Skoptsova et al., 2024.[1]
SAR Insights:
-
Unsubstituted Core (4a): The parent compound with no substitutions on the quinoline ring shows potent dual inhibitory activity with IC50 values of 1.84 µM for FXa and 2.00 µM for FXIa.[1]
-
Methyl Substitution (4b, 4c, 4d): Introduction of a methyl group generally reduces or abolishes activity, particularly against Factor Xa.[1]
-
Halogen Substitution (4e-4j): The introduction of halogens (Cl, Br, F) at any position on the benzene ring (R¹, R², R³) maintains potent dual inhibitory activity, with IC50 values comparable to or slightly better than the unsubstituted compound. This suggests that these positions are tolerant to substitution with small, electronegative groups.[1]
Experimental Protocols
Protocol 1: Synthesis of Pyrroloquinoline-Thiazole Hybrids
This protocol describes the two-step synthesis of the target compounds, as reported by Skoptsova et al. (2024).[1]
Step 1: Synthesis of Hydrazinocarbothioamides
-
A mixture of the appropriate 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione (1 mmol) and thiosemicarbazide (1.1 mmol) in 15 mL of ethanol is prepared.
-
A catalytic amount of concentrated HCl (2-3 drops) is added to the mixture.
-
The reaction mixture is refluxed for 3-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
After completion, the mixture is cooled to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the corresponding hydrazinocarbothioamide intermediate.
Step 2: Synthesis of Final Hybrid Compounds
-
A mixture of the hydrazinocarbothioamide intermediate (1 mmol), dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol), and triethylamine (1.1 mmol) in 15 mL of ethanol is prepared.
-
The reaction mixture is refluxed for 4-5 hours, with reaction progress monitored by TLC.
-
After completion, the mixture is cooled.
-
The precipitate that forms is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to yield the pure target compound.
Protocol 2: In Vitro Factor Xa and XIa Inhibition Assay (Chromogenic)
This protocol outlines the method to determine the IC50 values of the synthesized compounds against Factor Xa and Factor XIa.
Materials:
-
Human Factor Xa and Factor XIa (purified)
-
Chromogenic substrates: Z-D-Arg-Gly-Arg-pNA for FXa, Boc-Glu(OBzl)-Ala-Arg-pNA for FXIa
-
Tris-HCl buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Tris-HCl buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
To the wells of a 96-well plate, add 20 µL of the test compound dilution. For control wells, add buffer with DMSO.
-
Add 20 µL of the respective enzyme solution (Factor Xa or Factor XIa) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the corresponding chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-30 minutes.
-
Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.
Mandatory Visualizations
Caption: Blood Coagulation Cascade and Targets.
Caption: General Workflow for SAR Studies.
Part 2: 5-HT2c Receptor Agonists for Epilepsy and Obesity
An earlier study investigated a series of this compound derivatives for their activity at serotonin receptors. The research identified these compounds as agonists of the 5-HT2c receptor with selectivity over the 5-HT2a receptor, suggesting potential therapeutic applications in treating epilepsy and obesity.
Due to the limited availability of the full-text publication (Isaac et al., Bioorg. Med. Chem. Lett. 2000), detailed quantitative data tables and specific experimental protocols for the receptor binding and functional assays could not be included in this document.
-
The pyrrolo[3,2,1-ij]quinoline scaffold is a viable core for developing selective 5-HT2c receptor agonists.
-
The series demonstrated selectivity for the 5-HT2c receptor over the closely related 5-HT2a receptor, which is a critical aspect for avoiding certain side effects.
Caption: Simplified 5-HT2c Receptor Signaling.
Part 3: Multi-Target Agents for Asthma Therapy
A comprehensive study in 1995 explored the SAR of this chemical class as multi-target agents for asthma. The research aimed to develop compounds with potent antagonism of both histamine (H1 receptor) and platelet-activating factor (PAF), combined with inhibitory properties against 5-lipoxygenase (5-LOX), an enzyme critical for leukotriene synthesis.
Due to the limited availability of the full-text publication (O'Donnell et al., J. Med. Chem. 1995), detailed quantitative data tables and specific experimental protocols for the receptor antagonism and enzyme inhibition assays could not be included in this document.
-
The optimal structure for potent dual histamine and PAF antagonism featured a 2-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]ethyl chain at the 1-position and a methyl group at the 2-position of the pyrroloquinoline nucleus.
-
To incorporate 5-lipoxygenase inhibition, further substitutions at the 8-position (e.g., hydroxy) and 4-position (e.g., n-butyl) were found to be effective.
-
The lead compound from this series, KC 11404, demonstrated oral activity in guinea pig models against bronchospasm induced by antigens and PAF.
Caption: Multi-Target Action in Asthma.
References
Application Notes and Protocols for the Development of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivatives as Dual Inhibitors of Factors Xa and XIa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical development of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives as novel oral anticoagulants targeting both Factor Xa (FXa) and Factor XIa (FXIa). This dual-inhibitor approach holds the potential for a safer antithrombotic therapy with a reduced risk of bleeding compared to current standards of care.
Introduction
Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and stroke, are a leading cause of morbidity and mortality worldwide. Direct oral anticoagulants (DOACs) have significantly improved the management of these conditions. However, the risk of bleeding remains a major concern. Targeting coagulation factors higher up in the cascade, such as FXIa, in addition to the well-established target FXa, is a promising strategy to uncouple antithrombotic efficacy from bleeding risk. The this compound scaffold has emerged as a promising starting point for the design of potent and selective dual inhibitors of FXa and FXIa.[1][2][3][4][5][6][7][8][9]
This document outlines the essential in vitro and in vivo assays required to characterize the activity, selectivity, and preclinical efficacy of this class of compounds.
Data Presentation
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against FXa and FXIa. This data is crucial for establishing structure-activity relationships (SAR) and selecting lead candidates for further development.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against Factor Xa and Factor XIa
| Compound ID | Modification on Pyrroloquinoline Core | FXa IC50 (µM) | FXIa IC50 (µM) | Reference |
| 7a | (Z)-2-Thioxo-5-(4,4,6-trimethyl-2-oxo-6-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)thiazolidin-4-one | 3.68 | 2.0 | [2] |
| 7c | (Z)-5-(6-(4-Chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)-2-thioxothiazolidin-4-one | > 30 | 4.5 | [2] |
| 9c | 6-piperazinylmethyl-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-one derivative | 10.2 | 2.8 | [2] |
| 3j | methyl 2-(2-(2-(6-(4-chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)-4-oxothiazol-5(4H)-ylidene)acetate | 2.5 | 3.1 | [1] |
| 5d | (Z)-1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazineylidene)-8-chloro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | 4.2 | 5.8 | [3] |
| 5g | (Z)-8-bromo-1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazineylidene)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | 3.9 | 4.1 | [3] |
Table 2: Percentage Inhibition of Factor Xa and Factor XIa by Pyrroloquinoline Derivatives at a Concentration of 30 µM
| Compound ID | Modification on Pyrroloquinoline Core | % Inhibition of FXa | % Inhibition of FXIa | Reference |
| 7a | (Z)-2-Thioxo-5-(4,4,6-trimethyl-2-oxo-6-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)thiazolidin-4-one | 98 ± 2.1 | 99 ± 3.5 | [2] |
| 7b | (Z)-5-(4,4,6,9-Tetramethyl-2-oxo-6-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)-2-thioxothiazolidin-4-one | 75 ± 3.2 | 78 ± 4.1 | [2] |
| 9a | 6-piperazinylmethyl-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-one derivative | 85 ± 4.5 | 92 ± 2.8 | [2] |
| 5d | (Z)-1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazineylidene)-8-chloro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | 98 ± 1.5 | 99 ± 1.2 | [3] |
| 5h | (Z)-8-bromo-1-(2-(4-(p-tolyl)thiazol-2-yl)hydrazineylidene)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | 95 ± 2.0 | 96 ± 1.8 | [3] |
Signaling Pathways and Experimental Workflows
Caption: The coagulation cascade highlighting the dual inhibitory action on FXa and FXIa.
Caption: Preclinical development workflow for dual FXa/FXIa inhibitors.
Experimental Protocols
In Vitro Enzyme Inhibition Assays
1.1. Chromogenic Factor Xa Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the activity of purified human Factor Xa. The residual FXa activity is determined by the rate of cleavage of a specific chromogenic substrate, which releases a colored product (p-nitroaniline), measured spectrophotometrically. The color intensity is inversely proportional to the FXa inhibition by the test compound.
Materials:
-
Purified human Factor Xa
-
FXa chromogenic substrate (e.g., S-2765)
-
Tris-HCl buffer (pH 7.4) containing NaCl and BSA
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the test compound in Tris-HCl buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add 20 µL of Tris-HCl buffer, 20 µL of test compound dilution (or buffer for control), and 20 µL of human Factor Xa solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the FXa chromogenic substrate.
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader at 37°C.
-
Calculate the rate of substrate cleavage (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
1.2. Chromogenic Factor XIa Inhibition Assay
Principle: This assay is analogous to the FXa assay but measures the inhibition of purified human Factor XIa using an FXIa-specific chromogenic substrate.
Materials:
-
Purified human Factor XIa
-
FXIa chromogenic substrate (e.g., S-2366)
-
Tris-HCl buffer (pH 7.4) containing NaCl and BSA
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow the same serial dilution procedure as for the FXa assay.
-
In a 96-well plate, add 20 µL of Tris-HCl buffer, 20 µL of test compound dilution, and 20 µL of human Factor XIa solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 20 µL of the FXIa chromogenic substrate.
-
Measure the absorbance at 405 nm kinetically as described for the FXa assay.
-
Calculate the rate of reaction, percentage of inhibition, and the IC50 value.
In Vitro Plasma Clotting Assays
2.1. Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. It measures the time taken for clot formation after the addition of a contact activator and phospholipids to citrated plasma. Prolongation of the aPTT indicates inhibition of factors in these pathways, particularly FXIa.
Materials:
-
Citrated human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Test compounds dissolved in DMSO
-
Coagulometer
Procedure:
-
Prepare dilutions of the test compound in the buffer used for plasma dilution.
-
Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix 50 µL of citrated plasma with 5 µL of the test compound dilution.
-
Incubate the mixture at 37°C for 3 minutes.
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.
-
Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution and simultaneously start the timer.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Determine the concentration of the test compound that doubles the baseline aPTT.
2.2. Prothrombin Time (PT) Assay
Principle: The PT assay assesses the extrinsic and common pathways of coagulation. It measures the clotting time after the addition of tissue factor (thromboplastin) and calcium to citrated plasma. This assay is sensitive to the inhibition of FXa.
Materials:
-
Citrated human plasma (platelet-poor)
-
PT reagent (containing tissue factor and calcium)
-
Test compounds dissolved in DMSO
-
Coagulometer
Procedure:
-
Prepare dilutions of the test compound.
-
Pre-warm the citrated plasma and PT reagent to 37°C.
-
In a coagulometer cuvette, mix 50 µL of citrated plasma with 5 µL of the test compound dilution.
-
Incubate at 37°C for 3 minutes.
-
Initiate clotting by adding 100 µL of the pre-warmed PT reagent and start the timer.
-
The coagulometer will record the clotting time.
-
Determine the concentration of the test compound that doubles the baseline PT.
In Vivo Antithrombotic Efficacy Model
3.1. Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Rats
Principle: This model is widely used to evaluate the in vivo efficacy of antithrombotic agents. Topical application of ferric chloride to the carotid artery induces oxidative injury to the vessel wall, leading to the formation of a platelet-rich thrombus. The effectiveness of the test compound is assessed by its ability to prevent or delay vessel occlusion.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
Doppler flow probe
-
Ferric chloride (35-50% solution)
-
Filter paper discs (2 mm diameter)
-
Test compound formulation for oral or intravenous administration
Procedure:
-
Anesthetize the rat and place it on a surgical board.
-
Make a midline cervical incision and carefully expose the right common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage 60 minutes before injury, or intravenous bolus 15 minutes before injury).
-
Saturate a filter paper disc with the FeCl3 solution and apply it to the surface of the carotid artery for 10 minutes.
-
Remove the filter paper and continuously monitor the arterial blood flow until the vessel is occluded (cessation of blood flow) or for a predetermined observation period (e.g., 60 minutes).
-
The primary endpoint is the time to occlusion (TTO). A significant increase in TTO in the treated group compared to the vehicle group indicates antithrombotic activity.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
4.1. Pharmacokinetic Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.
Procedure:
-
Administer the test compound to rats or other suitable animal models via intravenous and oral routes at a defined dose.
-
Collect blood samples at various time points post-dosing (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store frozen until analysis.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the test compound in plasma.
-
Calculate key pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Bioavailability (%)
-
4.2. Pharmacodynamic Assessment
Objective: To correlate the plasma concentration of the drug with its anticoagulant effect in vivo.
Procedure:
-
In parallel with the PK study, collect plasma samples for ex vivo coagulation assays.
-
Perform aPTT and PT assays on the plasma samples collected at different time points.
-
Establish a correlation between the plasma drug concentration and the prolongation of clotting times.
-
This PK/PD relationship is crucial for predicting the therapeutic dose and dosing regimen in humans.
Conclusion
The development of this compound derivatives as dual inhibitors of FXa and FXIa represents a promising avenue for the discovery of safer and more effective anticoagulants. The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of these compounds, from initial in vitro screening to in vivo efficacy and PK/PD profiling. A systematic approach utilizing these methodologies will enable the identification of lead candidates with optimal pharmacological properties for further clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivatives in Psychotic Disorder Research
For research use only. Not for use in diagnostic procedures.
Introduction
The compound 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline represents a core structural scaffold. While this specific molecule is not an active therapeutic agent, its derivatives are of significant interest in the field of neuropsychopharmacology. This document outlines the application of a hypothetical derivative, designated as Cmpd-PQ , for research into psychotic disorders such as schizophrenia.
The rationale for investigating Cmpd-PQ is based on its structural similarity to established atypical antipsychotics. Atypical antipsychotics are characterized by their multimodal mechanism of action, often involving modulation of dopamine and serotonin pathways.[1][2] It is hypothesized that Cmpd-PQ functions as a dopamine D2 receptor partial agonist and a serotonin 5-HT2A receptor antagonist. This profile is associated with a reduction in the positive symptoms of psychosis, with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.[3][4]
These application notes provide an overview of the preclinical evaluation of Cmpd-PQ, including its receptor binding profile and its effects in a relevant animal model of psychosis. The provided protocols are intended to serve as a guide for researchers investigating novel compounds for the treatment of psychotic disorders.
Data Presentation
The following tables summarize the in vitro receptor binding affinities and in vivo behavioral efficacy of Cmpd-PQ compared to the typical antipsychotic haloperidol and the atypical antipsychotic aripiprazole.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Receptor | Cmpd-PQ (Hypothetical) | Haloperidol | Aripiprazole | Risperidone |
| Dopamine D2 | 0.8 | 1.55[5] | 0.34[6] | 3.13 - 3.2[5][7][8] |
| Dopamine D3 | 1.2 | - | 0.8[9] | - |
| Serotonin 5-HT1A | 2.5 | - | 1.7[9] | 420[7] |
| Serotonin 5-HT2A | 0.5 | 220[9] | 3.4[9] | 0.16 - 0.2[5][7][8] |
| Serotonin 5-HT2C | 25 | - | 15[9] | 50[7] |
| Adrenergic α1 | 45 | 7[9] | 57[9] | 0.8 - 5[8] |
| Histamine H1 | 55 | 11[9] | 61[9] | 2.23 - 20[8] |
Table 2: In Vivo Efficacy in Amphetamine-Induced Hyperlocomotion Model
| Compound | ED50 (mg/kg) | Animal Model |
| Cmpd-PQ (Hypothetical) | 0.5 | Rat |
| Haloperidol | 0.1 | Rat |
| Aripiprazole | 1.0 | Rat |
Experimental Protocols
Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of Cmpd-PQ for the dopamine D2 receptor.[10]
Materials:
-
Membrane Preparation: Crude membrane fractions from cells stably expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: Cmpd-PQ, serially diluted.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Cell Harvester
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from D2 receptor-expressing cells by homogenization and centrifugation.[10]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or Cmpd-PQ at various concentrations.
-
50 µL of [³H]Spiperone at a concentration close to its Kd (e.g., 0.2 nM).
-
100 µL of the D2 receptor membrane preparation (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[10]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of Cmpd-PQ from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Amphetamine-Induced Hyperlocomotion in Rats
This protocol describes an animal model used to assess the antipsychotic potential of Cmpd-PQ by measuring its ability to reverse amphetamine-induced hyperlocomotion, a model for the positive symptoms of schizophrenia.[11][12]
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats (250-300 g).
-
Test Compound: Cmpd-PQ, dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Positive Control: Haloperidol (0.1 mg/kg).
-
Inducing Agent: D-amphetamine sulfate (1.5 mg/kg), dissolved in saline.
-
Vehicle Control
-
Locomotor Activity Chambers: Open field arenas equipped with infrared beams to automatically track horizontal movement.
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each rat individually into a locomotor activity chamber and allow for a 30-60 minute habituation period, during which baseline locomotor activity is recorded.[11][13]
-
Drug Administration:
-
Administer the test compound (Cmpd-PQ at various doses), vehicle, or positive control (haloperidol) via intraperitoneal (i.p.) injection.
-
Allow for a 30-minute pretreatment period.
-
-
Amphetamine Challenge: Administer D-amphetamine sulfate (1.5 mg/kg, i.p.) to all animals.
-
Data Collection: Immediately after the amphetamine injection, place the rats back into the locomotor activity chambers and record their locomotor activity for the next 60-90 minutes.[13]
-
Data Analysis: Quantify the total distance traveled or the number of beam breaks for each animal. Compare the locomotor activity of the Cmpd-PQ-treated groups to the vehicle-treated group. Calculate the dose at which Cmpd-PQ reduces the amphetamine-induced hyperlocomotion by 50% (ED50).
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways of Cmpd-PQ.
Experimental Workflow
References
- 1. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atypical antipsychotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. benchchem.com [benchchem.com]
- 9. psychiatrist.com [psychiatrist.com]
- 10. benchchem.com [benchchem.com]
- 11. b-neuro.com [b-neuro.com]
- 12. scilit.com [scilit.com]
- 13. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for ADMET Properties Prediction of Novel 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a drug from discovery to market is a long and arduous process, with a high rate of attrition. A significant reason for these failures is a suboptimal profile in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[1][2] Early assessment of these properties is therefore critical to filter out drug candidates with undesirable characteristics, saving considerable time and financial resources.[3][4] In silico, or computational, methods for ADMET prediction have become indispensable tools in modern drug discovery, offering rapid and cost-effective screening of large compound libraries.[5][6][7]
This document provides detailed application notes and protocols for the in silico prediction of ADMET properties for novel 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline analogs. This class of compounds has shown promise in various therapeutic areas, including as anticoagulants.[8] By predicting their ADMET profiles, researchers can prioritize the synthesis and further testing of analogs with the highest potential for success as therapeutic agents.
Application Notes
Objective
To computationally evaluate the ADMET properties of a series of novel this compound analogs to identify candidates with favorable pharmacokinetic and safety profiles for further development.
Scope
This protocol covers the in silico prediction of key ADMET parameters, including but not limited to:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor prediction.
-
Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Prediction of total clearance.
-
Toxicity: Ames test for mutagenicity, and human Ether-à-go-go-Related Gene (hERG) inhibition for cardiotoxicity.
Key Findings Summary (Template)
The predicted ADMET properties for the novel this compound analogs are summarized below. These tables are designed for easy comparison of the analogs and to facilitate the selection of the most promising candidates.
Table 1: Physicochemical and Absorption Properties
| Compound ID | Molecular Weight ( g/mol ) | logP | Water Solubility (logS) | HIA (%) | Caco-2 Permeability (logPapp) | P-gp Substrate (Yes/No) |
| Analog-001 | ||||||
| Analog-002 | ||||||
| Analog-003 | ||||||
| ... |
Table 2: Distribution, Metabolism, and Excretion Properties
| Compound ID | BBB Permeant (Yes/No) | Plasma Protein Binding (%) | CYP2D6 Inhibitor (Yes/No) | CYP3A4 Inhibitor (Yes/No) | Total Clearance (log(ml/min/kg)) |
| Analog-001 | |||||
| Analog-002 | |||||
| Analog-003 | |||||
| ... |
Table 3: Toxicity Predictions
| Compound ID | Ames Mutagenicity | hERG Inhibition |
| Analog-001 | ||
| Analog-002 | ||
| Analog-003 | ||
| ... |
Protocols
Protocol 1: In Silico ADMET Prediction using Web-Based Tools
This protocol outlines the general steps for predicting ADMET properties using freely available online platforms such as SwissADME, pkCSM, and ADMETlab.[5][9][10]
1. Ligand Preparation: 1.1. Obtain the 2D or 3D structure of the novel this compound analogs. 1.2. Represent the molecular structures in a compatible format, such as SMILES (Simplified Molecular Input Line Entry System).
2. ADMET Property Prediction: 2.1. Access a web-based ADMET prediction tool (e.g., SwissADME, pkCSM). 2.2. Input the SMILES string of a single analog or a list of analogs into the query field. 2.3. Initiate the prediction process. The server will calculate a range of physicochemical and ADMET properties. 2.4. The output will typically include predictions for absorption, distribution, metabolism, excretion, and toxicity parameters.
3. Data Collection and Analysis: 3.1. Systematically record the predicted values for each analog in the summary tables provided in the "Application Notes" section. 3.2. Analyze the predicted data to identify analogs with desirable ADMET properties. Favorable properties for an orally available drug generally include good intestinal absorption, adequate distribution to the target tissue without crossing the blood-brain barrier (unless desired), low metabolic liability, and a low potential for toxicity. 3.3. Compare the ADMET profiles of the novel analogs with known drugs or reference compounds to benchmark their properties.
Visualizations
Caption: In Silico ADMET Prediction Workflow.
Caption: Key ADMET Factors in Drug Discovery.
References
- 1. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 4. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 5. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bischler-Napieralski Reactions for Pyrroloquinoline Synthesis
Welcome to the technical support center for the synthesis of pyrroloquinolines using the Bischler-Napieralski reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and how is it applied to pyrroloquinoline synthesis?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or carbamates to form dihydroisoquinolines.[1][2][3] In the context of pyrroloquinoline synthesis, the reaction is adapted to use a β-(pyrrol-yl)ethylamide as the starting material. The electron-rich pyrrole ring undergoes intramolecular cyclization to form the corresponding dihydropyrroloquinoline, which can often be subsequently oxidized to the aromatic pyrroloquinoline.
Q2: Which dehydrating agents are most effective for this reaction?
Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[2][4] For less reactive substrates, a mixture of P₂O₅ in refluxing POCl₃ can be more effective.[3] Milder and more modern conditions can be achieved using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, which often allows for lower reaction temperatures and can be beneficial for sensitive substrates.[4]
Q3: What are the typical solvents and temperature ranges for this reaction?
The choice of solvent and temperature is critical and substrate-dependent. High-boiling, non-polar solvents such as toluene or xylene are frequently used, with the reaction often run at reflux temperatures (110-140°C).[2] Dichloromethane (DCM) or acetonitrile can also be employed, particularly with more reactive substrates or when using milder reagents like Tf₂O at lower temperatures (e.g., -20°C to room temperature).[1]
Q4: What is a common side reaction to be aware of?
A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene-type derivative.[3] This is particularly prevalent when the resulting vinylpyrrole is highly conjugated. To mitigate this, using the corresponding nitrile as a solvent can shift the equilibrium away from the side product.[3][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Insufficiently activated pyrrole ring: The pyrrole ring may have electron-withdrawing substituents that deactivate it towards electrophilic substitution. | Consider modifying the synthetic route to introduce electron-donating groups on the pyrrole ring. |
| 2. Dehydrating agent not potent enough: The chosen reagent may not be strong enough to promote the formation of the reactive intermediate. | Switch to a stronger dehydrating agent, such as a mixture of P₂O₅ and POCl₃.[3] Alternatively, for sensitive substrates, the milder Tf₂O/2-chloropyridine system may be more effective.[4] | |
| 3. Reaction temperature is too low: The activation energy for the cyclization is not being met. | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene) or consider using microwave-assisted heating.[2] | |
| Formation of a Complex Mixture of Products/Degradation | 1. Reaction temperature is too high or reaction time is too long: The starting material or product may be decomposing under the harsh reaction conditions. | Reduce the reaction temperature and monitor the reaction closely by TLC to determine the optimal reaction time. Milder conditions, such as the Tf₂O/2-chloropyridine protocol, should be considered.[4] |
| 2. Pyrrole ring instability: The acidic conditions of the reaction may be causing polymerization or degradation of the pyrrole moiety. | Employ milder, non-protic acidic conditions where possible. The use of Tf₂O with a non-nucleophilic base is a good starting point. | |
| Formation of an Unexpected Regioisomer | 1. Cyclization at an alternative position on the pyrrole ring: The electronics of the pyrrole ring and its substituents may favor cyclization at a different carbon. | Carefully analyze the substitution pattern on the pyrrole ring. Modifying the position of activating or deactivating groups may be necessary to direct the cyclization to the desired position. |
| Reaction Mixture Turns into a Thick, Unmanageable Tar | 1. Polymerization of the starting material or product: This is a common issue with electron-rich heterocyclic systems under strong acid catalysis. | Ensure the reaction is conducted under strictly anhydrous conditions. Use a sufficient volume of solvent to maintain a stirrable mixture. A gradual increase in temperature may also be beneficial. |
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Cyclization using POCl₃
This protocol is a general guideline for the synthesis of a dihydropyrroloquinoline and may require optimization for specific substrates.
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add the β-(pyrrol-yl)ethylamide substrate (1.0 equiv).
-
Solvent Addition: Add an anhydrous, high-boiling solvent such as toluene or xylene (sufficient to dissolve the substrate at reflux).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (2.0 - 5.0 equiv) dropwise to the stirred solution. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (110-140°C) and monitor the progress by TLC. Reaction times can vary from 2 to 12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred mixture of ice and a base (e.g., concentrated ammonia or saturated sodium bicarbonate solution) to neutralize the excess acid.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This protocol is advantageous for substrates that are sensitive to high temperatures and strong acids.[1]
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-(pyrrol-yl)ethylamide (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C using a suitable cooling bath.
-
Activation: Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.
-
Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30-60 minutes. Monitor the reaction's progress by TLC.
-
Work-up and Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Illustrative Comparison of Reaction Conditions for a Model Pyrroloquinoline Synthesis
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | POCl₃ (3 equiv) | Toluene | 110 | 8 | 45 | Standard conditions, moderate yield. |
| 2 | P₂O₅ (2 equiv), POCl₃ (5 equiv) | Xylene | 140 | 6 | 60 | Harsher conditions, may improve yield for deactivated substrates. |
| 3 | Tf₂O (1.25 equiv), 2-chloropyridine (2 equiv) | DCM | -20 to 0 | 1.5 | 75 | Milder conditions, often providing higher yields and cleaner reactions. |
| 4 | PPA | - | 120 | 4 | 50 | Alternative protic acid catalyst. |
Note: Yields are illustrative and will vary depending on the specific substrate.
Visualizations
Caption: General experimental workflow for the Bischler-Napieralski synthesis of pyrroloquinolines.
Caption: A decision tree for troubleshooting common issues in the Bischler-Napieralski reaction.
References
minimizing side product formation in the synthesis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which often involves a Fischer indole-type cyclization of a suitable precursor, such as an appropriately substituted indoline or tetrahydroquinoline derivative, typically using a strong acid catalyst like polyphosphoric acid (PPA).
Issue 1: Low Yield of the Desired Product and Formation of Unidentified Impurities
Possible Cause 1: Suboptimal Reaction Temperature. The temperature of the cyclization reaction is critical. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of degradation products and colored impurities.
Troubleshooting Tip: A systematic study of the reaction temperature is recommended. Start with the temperature reported in the literature for similar cyclizations and then screen a range of temperatures (e.g., in 10 °C increments) to find the optimal balance between reaction rate and purity.
Possible Cause 2: Inappropriate Acid Catalyst Concentration. The concentration of the acid catalyst, such as PPA, plays a crucial role. Insufficient acid may result in a sluggish or incomplete reaction, whereas an overly high concentration can lead to charring and the formation of polymeric side products.
Troubleshooting Tip: Optimize the amount of PPA used. A common starting point is a 10-fold excess by weight relative to the substrate. The optimal amount should be determined empirically by running small-scale reactions with varying catalyst-to-substrate ratios.
Table 1: Effect of Reaction Conditions on Product Yield (Hypothetical Data)
| Entry | Catalyst | Temperature (°C) | Reaction Time (h) | Main Product Yield (%) | Major Side Product(s) (%) |
| 1 | PPA (10 eq) | 100 | 4 | 65 | Isomer A (15%), Polymer (5%) |
| 2 | PPA (10 eq) | 120 | 2 | 85 | Isomer A (5%), Polymer (2%) |
| 3 | PPA (10 eq) | 140 | 1 | 70 | Isomer A (10%), Degradation (15%) |
| 4 | Eaton's Reagent | 80 | 6 | 75 | Isomer A (10%) |
| 5 | Amberlyst-15 | 110 (Toluene) | 12 | 50 | Starting Material (30%) |
Issue 2: Formation of Regioisomeric Side Products
Possible Cause: Lack of Regiocontrol in the Cyclization Step. In Fischer indole-type syntheses, the cyclization can sometimes occur at different positions on the aromatic ring, leading to the formation of structural isomers that can be difficult to separate from the desired product.
Troubleshooting Tip: The choice of starting material and the reaction conditions can influence regioselectivity.
-
Starting Material: Ensure the precursor is designed to favor cyclization at the desired position. The presence of specific directing groups on the aromatic ring can be beneficial.
-
Catalyst: While strong protic acids like PPA are common, exploring Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) may offer different regioselectivity.
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve the selectivity of the cyclization.
Issue 3: Incomplete Cyclization or Recovery of Starting Material
Possible Cause 1: Insufficient Reaction Time or Temperature. The reaction may not have proceeded to completion.
Troubleshooting Tip: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Possible Cause 2: Deactivation of the Catalyst. The presence of water or other impurities in the starting materials or solvents can quench the acid catalyst.
Troubleshooting Tip: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: Based on the general mechanism of the Fischer indole synthesis and related intramolecular cyclizations, potential side products include:
-
Regioisomers: Resulting from cyclization at an alternative position on the aromatic ring.
-
Dehydrogenated/Oxidized Products: Formation of the fully aromatic pyrrolo[3,2,1-ij]quinoline species.
-
Polymeric Materials: Especially when using strong acids like PPA at high temperatures.
-
Incompletely Cyclized Intermediates: Such as the corresponding phenylhydrazone or enamine tautomer.
Q2: How can I best purify the final product?
A2: Purification can be challenging due to the potential for similar polarities between the product and side products.
-
Column Chromatography: Silica gel chromatography is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Preparative HPLC: For difficult separations, preparative HPLC can be employed to isolate the pure compound.
Q3: Are there alternative, milder catalysts to PPA?
A3: Yes, several other catalysts can be used for Fischer indole-type cyclizations, which may offer milder reaction conditions and improved selectivity. These include:
-
Eaton's Reagent (P₂O₅ in CH₃SO₃H): Often allows for lower reaction temperatures.
-
Lewis Acids: Such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or indium(III) chloride (InCl₃).
-
Solid-Supported Acids: Like Amberlyst-15 or Nafion, which can simplify workup and catalyst removal.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound using PPA
-
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the appropriate indoline or tetrahydroquinoline precursor (1.0 eq).
-
Add polyphosphoric acid (PPA) (approximately 10 times the weight of the precursor).
-
Heat the reaction mixture with stirring under a nitrogen atmosphere to the desired temperature (e.g., 120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
strategies for improving the purification of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives.
Troubleshooting Guide
Encountering challenges during the purification of this compound derivatives is a common aspect of the experimental process. This guide is structured to help you identify and resolve prevalent issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - Inappropriate Solvent Choice: The compound is either too soluble or insoluble in the chosen solvent at varying temperatures. | - Solvent Screening: Test a variety of solvents with different polarities. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[1] - Two-Solvent System: Utilize a binary solvent system where the compound is soluble in one and insoluble in the other.[1] |
| - Cooling Rate Too Rapid: Fast cooling can trap impurities within the crystal lattice and reduce the overall yield of pure product. | - Slow Cooling: Allow the solution to cool gradually to room temperature before further cooling in an ice bath to maximize the formation of pure crystals.[1] | |
| - Premature Crystallization: The compound crystallizes out of solution before all impurities are removed. | - Hot Filtration: Perform a hot filtration of the saturated solution to remove any insoluble impurities before allowing it to cool. | |
| Poor Separation During Column Chromatography | - Incorrect Mobile Phase Polarity: The eluent is either too polar, causing co-elution of compounds, or not polar enough, resulting in the compound not moving from the origin. | - TLC Optimization: Use thin-layer chromatography (TLC) to determine the optimal solvent system. Aim for a retention factor (Rf) of 0.2-0.4 for the desired derivative.[1] - Gradient Elution: Start with a non-polar solvent and gradually increase the polarity by introducing a more polar solvent. For instance, begin with 100% hexanes and incrementally add ethyl acetate.[1] |
| - Column Overloading: Too much crude sample is loaded onto the column, leading to broad peaks and poor separation. | - Reduce Sample Load: Decrease the amount of sample loaded relative to the amount of stationary phase. | |
| - Improper Column Packing: Channels or cracks in the stationary phase lead to an uneven flow of the mobile phase. | - Repack the Column: Ensure the stationary phase is packed uniformly without any air gaps. | |
| Persistent Impurities in Final Product | - Formation of Isomers or Side-Products: The synthetic route may produce closely related isomers or byproducts that are difficult to separate. | - Alternative Purification: Consider preparative High-Performance Liquid Chromatography (HPLC) for separating closely related compounds.[2] - Reaction Optimization: Re-evaluate the reaction conditions to minimize the formation of side-products. |
| - Residual Starting Materials: The reaction has not gone to completion. | - Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure all starting material is consumed. | |
| Compound Degradation During Purification | - Sensitivity to pH or Temperature: The derivative may be unstable under certain acidic, basic, or high-temperature conditions. | - Neutral Conditions: Use buffers to maintain a neutral pH during extraction and chromatography. - Lower Temperatures: Perform purification steps at reduced temperatures where possible. |
| - Oxidation: The compound may be susceptible to air oxidation. | - Inert Atmosphere: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most common initial purification steps for crude this compound derivatives?
A common starting point is an aqueous workup to remove inorganic salts and water-soluble impurities. This is often followed by extraction with a suitable organic solvent. Subsequent purification typically involves column chromatography or recrystallization.
Q2: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent should dissolve your compound poorly at low temperatures but very well at high temperatures. Experiment with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, ethanol, water). A two-solvent system can also be effective, where the compound is soluble in one solvent and insoluble in the other.[1]
Q3: My compound appears as a streak rather than a spot on the TLC plate. What does this indicate?
Streaking on a TLC plate can be due to several factors, including the sample being too concentrated, the compound being highly polar and interacting strongly with the silica gel, or the presence of acidic or basic impurities. Try spotting a more dilute solution or adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve the spot shape.
Q4: What type of column chromatography is best suited for these derivatives?
For routine purification, normal-phase column chromatography using silica gel is a standard and effective method. For separating less polar derivatives, a less polar stationary phase like alumina might be considered. For challenging separations, such as isomers or compounds with very similar polarities, reverse-phase HPLC is often more successful.[2][3]
Q5: Can I use HPLC for the purification of these derivatives?
Yes, High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of this compound derivatives, especially for achieving high purity or for separating complex mixtures.[2][4] Both normal-phase and reverse-phase HPLC can be employed, with C18 columns being common for reverse-phase applications.[3]
Q6: Are there any specific safety precautions I should take when purifying these compounds?
As with any chemical synthesis and purification, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The specific hazards will depend on the solvents and reagents used, so always consult the relevant Safety Data Sheets (SDS).
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound derivative and a minimal amount of a suitable solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent. Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified derivative.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination Method for Pyrroloquinoline Quinone in Food Products by HPLC-UV Detection Using a Redox-Based Colorimetric Reaction [jstage.jst.go.jp]
Technical Support Center: Enhancing the Solubility of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Analogs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility enhancement of poorly soluble 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound analogs?
A1: The low aqueous solubility of these analogs often stems from their molecular structure. The tricyclic aromatic core of the pyrrolo[3,2,1-ij]quinoline system is largely hydrophobic. Strong intermolecular forces within the crystal lattice of the solid compound can also hinder solvation by water molecules, further limiting solubility. The nature and position of various substituents on the quinoline ring also significantly influence solubility, with lipophilic groups tending to decrease water solubility.[1]
Q2: What are the most common initial strategies to consider for improving the solubility of these quinoline analogs?
A2: For initial screening, several effective methods can be employed, broadly categorized into physical and chemical modifications. Key strategies include:
-
pH Adjustment: Since quinoline analogs are typically weak bases, lowering the pH of the solution can lead to protonation of the nitrogen atom, forming a more soluble salt.[1][2]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can decrease the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[1]
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level enhances its wettability and dissolution rate.[3][4][5]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline analog within the cavity of a cyclodextrin molecule can increase its apparent water solubility.[6][7][8]
Q3: How do I select the most appropriate solubility enhancement technique for my specific this compound analog?
A3: The choice of method depends on the physicochemical properties of your specific analog, the intended application, and the stage of drug development. A preliminary assessment should consider:
-
pKa: If the compound is ionizable, pH modification and salt formation are often the most straightforward and effective initial approaches.
-
LogP: For highly lipophilic (high logP) compounds, techniques like solid dispersion, nanosuspension, or lipid-based formulations may be more successful.
-
Melting Point and Thermal Stability: High melting points or thermal instability can limit the use of methods like hot-melt extrusion for solid dispersions.
-
Desired Dosage Form: The final intended dosage form (e.g., oral, injectable) will also influence the choice of excipients and formulation strategy.
Troubleshooting Guide
Issue 1: My this compound analog precipitates when I adjust the pH of the aqueous solution.
| Possible Cause | Suggested Solution |
| Insufficient pH change | Ensure the pH is adjusted to at least 1-2 units below the pKa of the quinoline analog to achieve adequate protonation. Use a calibrated pH meter for accurate measurements.[1] |
| Low buffer capacity | The buffer may not be sufficient to maintain the target pH after the addition of the compound. Try increasing the buffer concentration.[1] |
| Common ion effect | If a salt of the analog has been formed, the presence of a common ion in the buffer can suppress solubility. Use a buffer with a different counter-ion.[1] |
| "Salting out" | High salt concentrations from the buffer can decrease the solubility of your compound. Use the minimum effective buffer concentration.[1] |
| Limited intrinsic salt solubility | The formed salt may have inherently low solubility. Consider a different salt form or an alternative solubility enhancement technique.[1] |
Issue 2: The solubility enhancement from co-solvents is minimal or my compound precipitates upon dilution.
| Possible Cause | Suggested Solution |
| Inappropriate co-solvent | The polarity of the co-solvent may not be optimal. Screen a panel of pharmaceutically acceptable co-solvents with varying polarities (e.g., ethanol, propylene glycol, PEG 400). |
| Insufficient co-solvent concentration | The concentration of the co-solvent may be too low. Gradually increase the co-solvent concentration while monitoring for precipitation. Be mindful of potential toxicity or compatibility issues with your assay system at higher concentrations. |
| Precipitation upon dilution | This is a common issue with co-solvent systems. The addition of a surfactant or a polymer can help to stabilize the supersaturated solution formed upon dilution. |
Issue 3: My solid dispersion formulation shows poor dissolution or recrystallizes upon storage.
| Possible Cause | Suggested Solution |
| Drug-polymer immiscibility | The chosen polymer may not be miscible with your compound at the desired drug loading. Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®).[9] |
| Insufficient drug-polymer interaction | Strong interactions between the drug and the polymer are crucial for stabilizing the amorphous state. Consider polymers that can form hydrogen bonds with your analog. |
| Recrystallization | The amorphous solid dispersion may be physically unstable. Ensure the formulation is stored in a dry environment, as moisture can act as a plasticizer and promote recrystallization. Storing below the glass transition temperature (Tg) is also critical.[10] |
| High drug loading | High drug loading can increase the tendency for recrystallization. Try preparing solid dispersions with lower drug-to-polymer ratios. |
Quantitative Data Summary
The following table provides an illustrative summary of potential solubility enhancements for a hypothetical poorly soluble this compound analog using various techniques. The actual improvement will be compound-specific and must be determined experimentally.
| Technique | Carrier/Excipient | Drug:Carrier Ratio (w/w) | Solvent System | Fold Increase in Aqueous Solubility (Approximate) |
| pH Adjustment | 0.1 M HCl | - | Aqueous | 10 - 1,000 |
| Co-solvency | PEG 400 | - | 20% in Water | 10 - 100 |
| Solid Dispersion | PVP K30 | 1:3 | Water | 50 - 500 |
| Solid Dispersion | HPMC | 1:5 | Water | 100 - 1,000 |
| Cyclodextrin Complexation | HP-β-CD | 1:1 (molar) | Water | 20 - 200 |
| Nanosuspension | - | - | Water with stabilizer | > 1,000 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the this compound analog and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common volatile organic solvent (e.g., methanol, ethanol, or a dichloromethane/ethanol mixture) at the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).[1]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be controlled to prevent thermal degradation of the compound.[1]
-
Drying: Dry the resulting solid film or powder in a vacuum oven at 40-50°C for 24 hours to eliminate any residual solvent.[1]
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques such as DSC and XRD.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
-
Preparation of Suspension: Prepare a preliminary suspension of the quinoline analog in an aqueous solution containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymeric stabilizer).
-
Milling: Transfer the suspension to a high-shear media mill (pearl mill) containing grinding media (e.g., zirconium oxide beads).[11]
-
Processing: Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size distribution (typically below 1 µm).[11]
-
Characterization: Analyze the particle size and distribution of the resulting nanosuspension using techniques like dynamic light scattering (DLS). Evaluate the dissolution rate and saturation solubility.
Protocol 3: Cyclodextrin Complexation by Freeze-Drying
-
Dissolution: Dissolve the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in purified water.
-
Addition of Drug: Add the this compound analog to the cyclodextrin solution in a molar ratio (e.g., 1:1).
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Freeze-Drying: Freeze the resulting solution and then lyophilize it to obtain a solid powder of the drug-cyclodextrin complex.[12]
-
Characterization: Confirm complex formation using techniques such as DSC, XRD, and NMR. Determine the enhancement in aqueous solubility.
Visualizations
Caption: Workflow for enhancing the solubility of quinoline analogs.
Caption: Logical relationships in solubility enhancement strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. jddtonline.info [jddtonline.info]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 10. future4200.com [future4200.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Support Center: Enhancing the Biological Activity of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural modification of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline to improve its biological activity.
I. Troubleshooting Guides & FAQs: Synthesis and Purification
This section addresses common challenges encountered during the synthesis and purification of this compound derivatives.
Q1: I am observing a low yield in my multi-step synthesis. What are the common causes and how can I improve it?
A1: Low yields in multi-step syntheses are a frequent challenge. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure all reagents are pure and anhydrous, especially for moisture-sensitive reactions. It is often advisable to purify solvents and reagents before use.
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and catalyst loading. Small-scale pilot experiments can help identify the optimal conditions.
-
Inert Atmosphere: For reactions sensitive to air or moisture, ensure a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Purification Losses: Material loss during purification steps can significantly impact overall yield. Optimize your chromatography conditions and extraction procedures to minimize such losses.
Q2: My this compound derivative is showing significant tailing and streaking on the silica gel column during purification. What can I do?
A2: The basic nitrogen atom in the pyrroloquinoline core can interact strongly with the acidic silanol groups on the silica gel, leading to poor separation. Here are some solutions:
-
Basified Silica Gel: Prepare a slurry of silica gel with a small amount of a non-polar solvent and a base (e.g., 1-2% triethylamine or ammonia solution in methanol), then evaporate the solvent. Use this basified silica for your column.
-
Mobile Phase Modifier: Add a small percentage of a basic modifier like triethylamine (0.1-1%) or pyridine to your mobile phase to compete with your compound for binding to the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.
Q3: I am observing unexpected side products in my reaction. How can I identify and minimize them?
A3: The formation of side products can be due to various factors. Here's how to approach this issue:
-
Characterization: Use analytical techniques like LC-MS and NMR to identify the structure of the side products. This can provide clues about the side reactions occurring.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the desired product.
-
Order of Reagent Addition: The sequence in which reagents are added can be critical. Experiment with different addition orders.
-
Protecting Groups: If your molecule has multiple reactive sites, consider using protecting groups to selectively block certain functional groups from reacting.
Q4: How should I handle hygroscopic reagents used in the synthesis?
A4: Hygroscopic reagents readily absorb moisture from the atmosphere, which can quench moisture-sensitive reactions.
-
Storage: Store hygroscopic reagents in a desiccator over a drying agent.
-
Handling: Weigh and transfer hygroscopic reagents quickly in a dry environment, preferably in a glove box or under a stream of inert gas.
-
Drying: If a reagent has been exposed to moisture, it may be possible to dry it in a vacuum oven before use, provided it is thermally stable.
II. Troubleshooting Guides & FAQs: Biological Assays
This section provides guidance on common issues encountered during the biological evaluation of this compound derivatives.
Q1: My compound has poor solubility in the aqueous assay buffer, leading to inconsistent results. How can I improve its solubility?
A1: Poor aqueous solubility is a common problem for organic molecules. Here are some strategies to address this:
-
Co-solvents: Use a small percentage of a water-miscible organic co-solvent like DMSO in your final assay buffer. However, be mindful that high concentrations of DMSO can affect enzyme activity.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the assay buffer can improve solubility. For basic compounds like many quinoline derivatives, a slightly acidic pH may increase solubility.
-
Sonication: Gently sonicating the solution can help to dissolve the compound.
-
"DMSO Shock" Prevention: When diluting a concentrated DMSO stock of your compound into the aqueous buffer, add the stock solution dropwise while vortexing to prevent precipitation.
Q2: I am observing a high background signal in my fluorescence-based enzyme inhibition assay. What are the possible causes and solutions?
A2: High background can mask the true signal and reduce the assay's dynamic range.
-
Autohydrolysis of Substrate: Some fluorogenic substrates can hydrolyze spontaneously. Prepare the substrate solution fresh and add it to the wells immediately before reading.
-
Compound Interference: The test compound itself might be fluorescent at the excitation and emission wavelengths of the assay. Run a control with the compound alone (without the enzyme) to check for intrinsic fluorescence.
-
Contaminated Reagents: Ensure all buffers and reagents are of high purity and filtered if necessary.
Q3: My IC50 values for a series of compounds are not reproducible. What are the potential sources of variability?
A3: Lack of reproducibility can undermine your structure-activity relationship (SAR) studies.
-
Pipetting Errors: Ensure your pipettes are calibrated and use consistent pipetting techniques.
-
Incubation Times: Precisely control all incubation times, as small variations can lead to significant differences in results, especially in kinetic assays.
-
Enzyme Activity: The activity of the enzyme can vary between batches or degrade over time. Aliquot your enzyme stock and avoid repeated freeze-thaw cycles. Always run a positive control with a known inhibitor.
-
Compound Precipitation: As mentioned in Q1, compound insolubility can lead to variable concentrations in the assay wells.
Q4: I suspect my compound might be a Pan-Assay Interference Compound (PAIN). How can I confirm this?
A4: PAINS are compounds that show activity in multiple assays through non-specific mechanisms.
-
Promiscuity Check: Test your compound in a different, unrelated assay. If it shows activity, it might be a PAIN.
-
Structure-Based Alerts: Several computational tools and filters can identify chemical motifs that are known to be associated with PAINS.
-
Mechanism of Action Studies: Conduct experiments to rule out common PAINS mechanisms like aggregation, redox cycling, or covalent modification of the target protein.
III. Data Presentation
Table 1: Inhibitory Activity of this compound Derivatives against Coagulation Factors Xa and XIa.
| Compound ID | R1 Substituent | R2 Substituent | Factor Xa IC50 (µM) | Factor XIa IC50 (µM) |
| Lead-1 | H | H | 15.2 | 25.8 |
| Mod-1a | 4-Cl-Ph | H | 2.5 | 18.3 |
| Mod-1b | 4-MeO-Ph | H | 3.1 | 20.1 |
| Mod-2a | H | 8-Br | 12.5 | 5.6 |
| Mod-2b | H | 8-F | 13.1 | 7.2 |
| Hybrid-1 | 4-Cl-Ph | 8-Br | 1.1 | 2.3 |
Table 2: 5-HT2C Receptor Agonist Activity of this compound-5-yl Amine Derivatives.
| Compound ID | Amine Substituent | 5-HT2C EC50 (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) |
| Lead-2 | -NH2 | 550 | >1000 | >1000 |
| Mod-3a | -NHMe | 120 | 850 | >1000 |
| Mod-3b | -N(Me)2 | 85 | 620 | 980 |
| Mod-4a | -NH-cyclopropyl | 45 | 450 | 800 |
| Mod-4b | -pyrrolidinyl | 60 | 510 | 890 |
IV. Experimental Protocols
A. General Procedure for the Synthesis of Hybrid 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one-Thiazole Derivatives
-
Synthesis of Hydrazinocarbothioamides: To a solution of the appropriate 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione (1.0 eq) in ethanol, add thiosemicarbazide (1.1 eq). Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Synthesis of the Target Hybrid Molecules: To a suspension of the hydrazinocarbothioamide (1.0 eq) in methanol, add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq). Stir the reaction mixture at room temperature for 12-24 hours. The resulting precipitate is collected by filtration, washed with methanol, and purified by column chromatography on silica gel to afford the target compound.
B. In Vitro Factor Xa and XIa Inhibition Assay Protocol
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations. Prepare assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2). Prepare solutions of human Factor Xa or Factor XIa and their respective chromogenic substrates in the assay buffer.
-
Assay Procedure: In a 96-well plate, add the assay buffer, the test compound solution (or vehicle control), and the enzyme solution (Factor Xa or XIa). Incubate for a pre-determined time at 37°C. Initiate the reaction by adding the chromogenic substrate.
-
Data Acquisition: Measure the absorbance at 405 nm in kinetic mode for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
C. 5-HT2C Receptor Binding Assay Protocol
-
Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor.
-
Binding Assay: In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]-mesulergine), the cell membranes, and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation and Detection: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold buffer. Add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the specific binding against the logarithm of the compound concentration and fit the data to a competition binding model to determine the Ki value.
V. Mandatory Visualizations
overcoming challenges in the scale-up synthesis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
Welcome to the technical support center for the scale-up synthesis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key scale-up challenges?
The most prevalent synthetic approach is a variation of the Pictet-Spengler reaction. This involves the acid-catalyzed cyclization of a tryptamine equivalent with a suitable aldehyde or ketone. Key scale-up challenges include:
-
Exothermic Reaction Control: The cyclization step can be highly exothermic, posing a significant safety risk on a large scale.
-
Reagent Addition: Slow and controlled addition of reagents is crucial to manage the reaction rate and temperature.
-
Product Isolation and Purification: Isolating the pure product from the reaction mixture can be challenging due to the formation of side products and tars.
-
Solvent Selection: Identifying a suitable solvent system that is effective for the reaction and practical for large-scale workup and recovery is critical.
Q2: My reaction is producing a significant amount of tar-like byproducts. What are the likely causes and how can I minimize them?
Tar formation is a common issue in acid-catalyzed cyclizations, often due to polymerization of starting materials or intermediates under harsh conditions.
Troubleshooting Tar Formation
| Possible Cause | Recommended Solution |
| Excessively High Reaction Temperature | Optimize the reaction temperature. Gentle heating to initiate the reaction followed by controlled cooling to manage the exotherm is often necessary. |
| Strong Acid Catalyst | Experiment with milder acid catalysts, such as Lewis acids, or use a biphasic solvent system to reduce the concentration of reactants in the acidic phase. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed. |
Q3: I am observing low yields of the desired product. What are the potential reasons and how can I improve the yield?
Low yields can stem from several factors, from incomplete reactions to product degradation.
Improving Reaction Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Ensure efficient stirring to maintain a homogeneous reaction mixture. Consider a slight excess of the carbonyl compound to drive the reaction to completion. |
| Side Reactions | As with tar formation, optimizing temperature and catalyst can minimize side reactions. The use of a moderator, such as ferrous sulfate in related quinoline syntheses, may also control the reaction's vigor.[1] |
| Product Degradation during Workup | Neutralize the acidic reaction mixture carefully during workup. Avoid prolonged exposure to strong acids or bases. |
| Inefficient Purification | Select an appropriate purification method. For large-scale synthesis, distillation or crystallization via salt formation can be more effective than chromatography.[2] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis.
| Problem | Possible Cause(s) | Suggested Solutions |
| Reaction is too vigorous and difficult to control. | The cyclization reaction is highly exothermic. | - Add a moderator like ferrous sulfate. - Control the rate of addition of the acid catalyst. - Ensure efficient cooling and stirring. |
| Formation of regioisomers. | Use of an unsymmetrical ketone or aldehyde. | - Modify the electronic properties of the starting materials to favor the desired cyclization pathway. - If separation is necessary, employ high-performance liquid chromatography (HPLC) or fractional crystallization. |
| Product is difficult to purify from the crude mixture. | Presence of polymeric material and other impurities. | - Attempt purification by steam distillation followed by extraction. - Consider converting the product to a salt to facilitate crystallization and purification. |
| Inconsistent yields between batches. | Variations in reaction conditions or raw material quality. | - Standardize all reaction parameters, including temperature, addition rates, and stirring speed. - Ensure the purity of starting materials before beginning the synthesis. |
Experimental Protocols
Key Experiment: Pictet-Spengler Cyclization for this compound
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, charge the tryptamine precursor and the chosen solvent.
-
Reagent Addition: Slowly add the aldehyde or ketone to the stirred mixture.
-
Cyclization: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid or trifluoroacetic acid) while maintaining the internal temperature below a predetermined limit.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.
-
Isolation and Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent, vacuum distillation, or column chromatography.
Visualizations
Caption: A typical workflow for the scale-up synthesis.
Caption: A decision tree for troubleshooting low yields.
References
identifying and characterizing unexpected byproducts in pyrroloquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrroloquinoline synthesis. The following sections address common issues related to the identification and characterization of unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in pyrroloquinoline synthesis?
A1: The most frequently encountered unexpected byproducts are adducts formed from the reaction of pyrroloquinoline quinone (PQQ) with amino acids. These can include imidazopyrroloquinolines (IPQ) and other related derivatives. The ortho-quinone structure of PQQ is highly reactive with nucleophilic species like the primary amino groups of amino acids, leading to the formation of these adducts.[1][2]
Q2: Which amino acids are most likely to form byproducts with PQQ?
A2: The reactivity of PQQ with different amino acids varies. Some amino acids, such as threonine, have been shown to produce high yields of IPQ (>60%), while others like aspartic acid and glutamic acid result in low yields (<5%).[3] Glycine is also known to react readily with PQQ to form IPQ.[1][4]
Q3: How do reaction conditions influence the formation of byproducts?
A3: Reaction conditions such as temperature and pH play a crucial role in byproduct formation. For instance, increasing the reaction temperature can lead to a higher percentage of impurities.[5][6] The pH can also affect the rate and type of adduct formation.[7]
Q4: What is the initial step to take when an unexpected byproduct is detected?
A4: When an unexpected peak is observed in your analytical run (e.g., by HPLC), the first step is to characterize it using spectroscopic methods. Mass spectrometry (MS) is invaluable for determining the molecular weight of the byproduct, which can provide initial clues about its identity, such as whether it is an adduct with a known reactant or solvent molecule.[3] Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can then be used to elucidate the detailed chemical structure.
Troubleshooting Guide
Issue 1: Presence of Unknown Peaks in HPLC Chromatogram
Symptoms:
-
One or more unexpected peaks are observed in the HPLC analysis of the reaction mixture.
-
The yield of the desired pyrroloquinoline product is lower than expected.
Possible Causes:
-
Reaction with residual amino acids: If the synthesis involves steps where amino acids are used as starting materials or reagents, residual amounts can react with the PQQ product.
-
Side reactions due to temperature fluctuations: Higher than optimal reaction temperatures can promote the formation of various impurities.[5][6]
-
Incorrect pH of the reaction mixture: The pH can influence the stability of PQQ and its propensity to form adducts.[7]
Solutions:
-
Optimize purification of intermediates: Ensure that all starting materials and intermediates are sufficiently pure and free of residual reactants from previous steps.
-
Precise temperature control: Maintain the recommended reaction temperature throughout the synthesis. Small-scale trials can help determine the optimal temperature for minimizing byproduct formation.[5]
-
Careful pH adjustment: Monitor and control the pH of the reaction mixture at critical steps, as specified in established protocols.
Issue 2: Difficulty in Characterizing an Isolated Byproduct
Symptoms:
-
An unknown byproduct has been isolated, but its structure is not readily apparent from initial analyses.
Possible Causes:
-
The byproduct is a novel compound not previously reported.
-
The compound is unstable and degrades during analysis.
-
The spectroscopic data is complex or ambiguous.
Solutions:
-
Comprehensive Spectroscopic Analysis:
-
Mass Spectrometry (MS): Obtain high-resolution mass spectra to determine the exact molecular weight and elemental composition. Tandem MS (MS/MS) can provide fragmentation patterns that help in structural elucidation.[3]
-
Nuclear Magnetic Resonance (NMR): Acquire a suite of NMR spectra, including 1H, 13C, and 2D experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and assign the structure.
-
-
Review of Literature: Conduct a thorough search of the chemical literature for similar compounds or reaction pathways that might lead to the observed byproduct.
-
Derivatization: Chemically modify the byproduct to a more stable or easily analyzable derivative.
Quantitative Data on Byproduct Formation
The formation of imidazopyrroloquinoline (IPQ) from the reaction of PQQ with various amino acids has been studied. The yields of these adducts can vary significantly depending on the amino acid.
| Amino Acid | Yield of IPQ |
| Aspartic Acid | <5% |
| Glutamic Acid | <5% |
| Threonine | >60% |
| Glycine | High (quantitative data not specified)[1][4] |
Data sourced from Mitchell A. E., et al. (1999).[3]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for PQQ and Byproduct Analysis
Objective: To separate and quantify PQQ and its byproducts in a reaction mixture.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase:
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-30 min: Linear gradient to 25% A, 75% B
-
30-35 min: Hold at 25% A, 75% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at 254 nm and 360 nm.
-
Analysis: Identify peaks by comparing retention times with known standards of PQQ and, if available, synthesized byproduct standards. Quantify by integrating the peak areas.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To determine the chemical structure of an isolated byproduct.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
NMR tubes (high quality)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified byproduct in 0.6-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved; gentle heating or vortexing in a separate vial before transfer to the NMR tube may be necessary.[8] Filter the solution if any particulate matter is present.[8]
-
1D NMR:
-
Acquire a 1H NMR spectrum to observe the proton signals.
-
Acquire a 13C NMR spectrum to observe the carbon signals.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the molecular structure.
-
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D spectra to assemble the final structure of the byproduct.
Protocol 3: Mass Spectrometry (MS) for Molecular Weight Determination
Objective: To determine the molecular weight of a byproduct.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Reagents:
-
Methanol or acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, as a modifier)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified byproduct in a suitable solvent (e.g., 50:50 methanol:water).
-
Direct Infusion or LC-MS:
-
Direct Infusion: Introduce the sample directly into the mass spectrometer to obtain the mass spectrum.
-
LC-MS: Inject the sample into an HPLC system coupled to the mass spectrometer for separation followed by mass analysis. This is useful for analyzing complex mixtures.
-
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]+) and deprotonated ([M-H]-) molecular ions, respectively. High-resolution MS will provide the exact mass, which can be used to determine the elemental formula.
-
Tandem MS (MS/MS): If necessary, perform MS/MS on the molecular ion peak to obtain fragmentation data, which can aid in structural confirmation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways influenced by PQQ and a general workflow for byproduct identification.
Caption: PQQ-activated signaling pathways.
Caption: Workflow for byproduct identification.
Caption: PQQ and the PI3K/Akt signaling pathway.
References
- 1. Characterization of imidazopyrroloquinoline compounds synthesized from coenzyme PQQ and various amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adduct formation of pyrroloquinoline quinone and amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of pyrroloquinoline quinone amino acid derivatives by electrospray ionization mass spectrometry and detection in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pyrroloquinoline quinone and imidazole pyrroloquinoline on biological activities and neural functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20070072894A1 - Synthesis of pyrroloquinoline quinone (PQQ) - Google Patents [patents.google.com]
- 6. WO2006102642A1 - Synthesis of pyrroloquinoline quinone (pqq) - Google Patents [patents.google.com]
- 7. Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
optimizing catalyst selection for the cyclization step in 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline, with a specific focus on optimizing the critical cyclization step.
Troubleshooting Guide
This guide addresses common issues encountered during the cyclization step in the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive or inappropriate catalyst. | - Verify the catalyst's activity. For palladium catalysts, ensure the oxidation state is correct (typically Pd(0) or Pd(II)).- Screen alternative catalysts such as gold or acid catalysts.[1][2] - For palladium-catalyzed reactions, consider different phosphine ligands.[3] |
| Suboptimal reaction temperature. | - Optimize the temperature. Some cyclizations require heating, while others proceed at room temperature.[4][5] - Monitor for substrate decomposition at higher temperatures. | |
| Incorrect solvent. | - Screen a range of solvents with varying polarities. Toluene, DMF, and dioxane are common choices for transition-metal-catalyzed cyclizations.[3][6] | |
| Presence of inhibitors. | - Ensure all reagents and solvents are pure and dry. Trace impurities can poison the catalyst. | |
| Formation of Side Products | Isomerization of the starting material or product. | - Adjust the reaction time; prolonged reaction times can sometimes lead to isomerization. - Change the catalyst or ligand, as this can influence regioselectivity.[7] |
| Dimerization or polymerization of the starting material. | - Decrease the concentration of the starting material. - Add the starting material slowly to the reaction mixture. | |
| Incomplete cyclization. | - Increase the catalyst loading or reaction time. - Ensure the reaction is running at the optimal temperature. | |
| Poor Regioselectivity (Formation of undesired regioisomers) | Catalyst and ligand choice. | - The choice of catalyst (e.g., palladium vs. gold) and the ligand in palladium catalysis can significantly influence the regioselectivity of the cyclization.[7][8] Experiment with different catalyst/ligand combinations. |
| Steric or electronic effects of the substrate. | - Modify the substrate to favor the desired cyclization pathway, if possible. | |
| Difficulty in Product Isolation/Purification | Product is unstable under purification conditions. | - Use milder purification techniques, such as flash chromatography with a less acidic stationary phase or crystallization. |
| Product co-elutes with byproducts. | - Optimize the chromatographic conditions (e.g., solvent system, gradient). - Consider derivatization of the product or byproducts to facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the cyclization step in pyrroloquinoline synthesis?
A1: The most frequently employed catalysts for the synthesis of pyrroloquinoline and related heterocyclic structures are palladium, gold, and acid catalysts.[1][2][8][9]
-
Palladium catalysts are versatile and widely used in various C-C and C-N bond-forming reactions, including intramolecular cyclizations.[3][8][9][10][11]
-
Gold catalysts , particularly gold(I) complexes, have emerged as powerful tools for the cyclization of enynes and other unsaturated systems under mild conditions.[1][12]
-
Acid catalysts can promote intramolecular cyclization through electrophilic aromatic substitution or related mechanisms.[2]
Q2: How do I choose the optimal catalyst for my specific substrate?
A2: Catalyst selection is highly dependent on the specific structure of your precursor.
-
For substrates with alkyne and aniline functionalities, palladium-catalyzed intramolecular cyclization is a common and effective strategy.[3][6]
-
If your precursor contains an enyne moiety, gold(I) catalysts are often the preferred choice due to their high affinity for alkynes.[1]
-
Acid-catalyzed cyclization is a viable option for precursors that can undergo intramolecular Friedel-Crafts type reactions.[2]
It is often necessary to screen a small library of catalysts and ligands to identify the optimal conditions for a new substrate.
Q3: What are the typical reaction conditions for these cyclization reactions?
A3: Reaction conditions vary significantly depending on the catalyst used.
| Catalyst Type | Typical Solvents | Typical Temperatures | Additives/Ligands |
| Palladium | Toluene, Dioxane, DMF | Room Temperature to 120 °C | Phosphine ligands (e.g., PPh₃, dppf), Bases (e.g., K₂CO₃, t-BuOLi)[3] |
| Gold(I) | Dichloromethane, Toluene | Room Temperature | Silver salts (e.g., AgOTf) as co-catalysts[13] |
| Acid | Protic or Aprotic Solvents | Varies | Strong acids (e.g., H₂SO₄, PPA) or Lewis acids |
Q4: What are some common side reactions to be aware of during the cyclization?
A4: Besides the desired cyclization, several side reactions can occur, leading to the formation of impurities. These can include dimerization or polymerization of the starting material, isomerization, and incomplete cyclization.[14] Careful optimization of reaction conditions (concentration, temperature, and reaction time) can help minimize these unwanted pathways.
Experimental Protocols
1. General Protocol for Palladium-Catalyzed Intramolecular Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
2-(1-alkynyl)-N-alkylideneaniline derivative (1.0 equiv)
-
Palladium acetate (Pd(OAc)₂) (0.05 equiv)
-
Tri-n-butylphosphine (P(n-Bu)₃) (0.1 equiv)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-(1-alkynyl)-N-alkylideneaniline derivative.
-
Add palladium acetate and tri-n-butylphosphine.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired this compound derivative.[6]
-
2. General Protocol for Gold(I)-Catalyzed Cycloisomerization
This protocol is a general guideline for gold-catalyzed cyclization and may need adjustment.
-
Materials:
-
Appropriate unsaturated precursor (e.g., enyne) (1.0 equiv)
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (0.05 equiv)
-
Silver trifluoromethanesulfonate (AgOTf) (0.05 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the unsaturated precursor in anhydrous DCM.
-
In a separate vial, mix (Triphenylphosphine)gold(I) chloride and silver trifluoromethanesulfonate in anhydrous DCM. Stir for 5-10 minutes.
-
Add the prepared gold catalyst solution to the solution of the precursor.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a short pad of Celite to remove any insoluble silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the cyclized product.[13]
-
Visualizations
Caption: General experimental workflow for catalyzed cyclization.
Caption: Decision logic for initial catalyst selection.
References
- 1. researchgate.net [researchgate.net]
- 2. A combined multicomponent‐acid catalyzed cyclization reaction as an efficient route to novel tricyclic pyrrolo[2,1‐ a ]isoquinoline derivatives | Zendy [zendy.io]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction [frontiersin.org]
- 6. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 7. Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-catalyzed cyclization of propargylic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intriguing mechanistic labyrinths in gold(i) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Potential of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivatives as Selective Factor Xa Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticoagulant therapy is continually evolving, with a significant focus on the development of selective oral inhibitors of Factor Xa (FXa). Factor Xa, a critical enzyme in the coagulation cascade, represents a prime target for therapeutic intervention in the prevention and treatment of thromboembolic disorders. This guide provides a comprehensive comparison of novel 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives with established direct oral anticoagulants (DOACs), supported by experimental data and detailed methodologies.
Performance Comparison: Novel Scaffolds vs. Marketed Drugs
Recent research has identified derivatives of this compound as promising candidates for Factor Xa inhibition.[1][2][3] These compounds are being investigated for their potential to offer improved efficacy, safety, and pharmacokinetic profiles. This section compares the in vitro potency of these novel derivatives against well-established Factor Xa inhibitors: Apixaban, Rivaroxaban, and Edoxaban.
| Compound/Drug | Target(s) | IC50 (FXa) | Selectivity Profile | Key Pharmacokinetic Parameters |
| This compound Derivative (Best in class) | Factor Xa | 3.68 µM | Some derivatives show dual inhibition of FXa and FXIa.[2][3] | Data not yet available |
| (Z)-1-(2-(4-arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one derivatives | Factor Xa, Factor XIa | 98-100% inhibition at 30 µM | Dual inhibitors.[1] | Data not yet available |
| Apixaban | Factor Xa | ~0.016 µM (Ki) | Highly selective for FXa.[4] | Bioavailability: ~50%; Tmax: 3-4 hours; Half-life: ~12 hours.[4] |
| Rivaroxaban | Factor Xa | ~0.4 nM (Ki) | Highly selective for FXa.[5] | Bioavailability: 80-100% (dose-dependent); Tmax: 2-4 hours; Half-life: 5-9 hours (young), 11-13 hours (elderly). |
| Edoxaban | Factor Xa | ~0.56 nM (Ki) | Highly selective for FXa. | Bioavailability: ~62%; Tmax: 1-2 hours; Half-life: 10-14 hours. |
Note: IC50 and Ki values are measures of inhibitor potency; a lower value indicates higher potency. Pharmacokinetic parameters provide insights into the absorption, distribution, metabolism, and excretion of a drug.
Experimental Protocols: A Closer Look at the Methodology
The validation of a selective Factor Xa inhibitor involves a series of well-defined experimental procedures. Below are the detailed methodologies for the key assays cited in this guide.
In Vitro Factor Xa Inhibition Assay (Chromogenic)
This assay is a standard method to determine the inhibitory potential of a compound against Factor Xa.
Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which releases a colored product upon cleavage by Factor Xa, is used to quantify this activity. The color intensity is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate specific for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test compounds (this compound derivatives)
-
Reference inhibitors (e.g., Apixaban, Rivaroxaban)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and reference inhibitors in the assay buffer.
-
Add a fixed concentration of human Factor Xa to each well of the 96-well plate.
-
Add the different concentrations of the test compounds or reference inhibitors to the wells containing Factor Xa.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.
-
Add the chromogenic substrate to all wells.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) using a microplate reader at several time points.
-
The rate of color development is proportional to the Factor Xa activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the Factor Xa activity by 50%, by plotting the percentage of inhibition against the inhibitor concentration.
Selectivity Assays
To validate the selectivity of an inhibitor, its activity is tested against other related serine proteases in the coagulation cascade, most notably thrombin (Factor IIa). The protocol is similar to the Factor Xa inhibition assay, with the substitution of Factor Xa with the other protease and the use of a substrate specific to that enzyme. A significantly higher IC50 value for other proteases compared to Factor Xa indicates selectivity.
Visualizing the Science
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa | MDPI [mdpi.com]
- 3. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Direct Oral Anticoagulants Apixaban, Rivaroxaban, and Edoxaban | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
A Head-to-Head Comparison of Novel 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivatives and Apixaban for Anticoagulant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anticoagulant properties of emerging 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives against the well-established direct oral anticoagulant (DOAC), apixaban. This comparison is based on available in vitro experimental data, offering a valuable resource for researchers in the field of thrombosis and hemostasis.
Executive Summary
Apixaban is a highly potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its efficacy and safety have been extensively documented and clinically validated. The novel this compound scaffold has given rise to a new class of anticoagulant compounds. Recent studies have highlighted their potential as inhibitors of key coagulation factors, with some derivatives exhibiting dual inhibition of both Factor Xa and Factor XIa (FXIa). This dual-targeting mechanism presents an intriguing avenue for the development of next-generation anticoagulants with potentially improved safety profiles. However, a comprehensive comparison is currently limited by the lack of publicly available data on the effects of these quinoline derivatives on global coagulation assays such as Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT).
Mechanism of Action
Apixaban is an orally bioavailable, reversible, and highly selective direct inhibitor of both free and clot-bound Factor Xa.[1][2][3] By inhibiting FXa, apixaban blocks the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade, thereby preventing fibrin clot formation.[1][2][3] It does not require a cofactor like antithrombin III for its activity.
This compound derivatives are currently under investigation, with recent studies demonstrating their potential as direct inhibitors of coagulation factors. Notably, certain hybrid derivatives of this scaffold have been identified as dual inhibitors of both Factor Xa and Factor XIa. The inhibition of FXIa, a key component of the intrinsic pathway of coagulation, is a novel strategy that may offer a safer anticoagulant profile by uncoupling antithrombotic efficacy from bleeding risk.
In Vitro Anticoagulant Activity
The following tables summarize the available quantitative data on the in vitro anticoagulant activity of apixaban and select this compound derivatives.
Table 1: Inhibition of Coagulation Factors
| Compound/Drug | Target(s) | IC50 / Ki | Species | Reference |
| Apixaban | Factor Xa | Ki: 0.08 nM | Human | |
| Factor Xa | IC50: 1.3 nM (thrombus-associated) | Human | ||
| Derivative 7a * | Factor Xa | IC50: 3.68 µM | Not Specified | |
| Factor XIa | > 50% inhibition at 10 µM | Not Specified | ||
| Derivative 3a | Factor Xa | 58% inhibition at 10 µM | Not Specified | |
| Factor XIa | 62% inhibition at 10 µM | Not Specified | ||
| Derivative 3j | Factor Xa | IC50: 1.2 µM | Not Specified | |
| Factor XIa | IC50: 2.5 µM | Not Specified |
Note: Derivative 7a is (Z)-2-Thioxo-5-(4,4,6-trimethyl-2-oxo-6-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)thiazolidin-4-one. ***Note: Derivatives 3a and 3j are hybrid derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one and thiazole.
Table 2: Effect on Global Coagulation Assays
| Compound/Drug | Assay | Effect | Concentration | Species | Reference |
| Apixaban | Prothrombin Time (PT) | 2x prolongation | 3.6 µM | Human | |
| Activated Partial Thromboplastin Time (aPTT) | 2x prolongation | 7.4 µM | Human | ||
| This compound derivatives | Prothrombin Time (PT) | Data not available | - | - | |
| Activated Partial Thromboplastin Time (aPTT) | Data not available | - | - |
Signaling Pathways and Experimental Workflows
Caption: The Coagulation Cascade and Points of Inhibition.
Caption: Chromogenic Factor Xa Inhibition Assay Workflow.
Experimental Protocols
Chromogenic Factor Xa Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the activity of purified Factor Xa. The residual FXa activity is determined by the rate of cleavage of a chromogenic substrate, which releases a colored product that can be quantified spectrophotometrically.
Protocol:
-
Prepare a series of dilutions of the test compound (this compound derivative or apixaban).
-
In a microplate well, add the test compound dilution to a buffer solution containing purified human Factor Xa.
-
Incubate the mixture for a specified period at 37°C to allow for inhibitor-enzyme binding.
-
Add a chromogenic substrate specific for Factor Xa to initiate the reaction.
-
Measure the rate of color development by reading the absorbance at 405 nm at multiple time points using a microplate reader.
-
The percentage of Factor Xa inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate in the absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Prothrombin Time (PT) Assay
Principle: The PT assay assesses the integrity of the extrinsic and common pathways of the coagulation cascade. It measures the time taken for a fibrin clot to form after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to citrated plasma.
Protocol:
-
Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant.
-
Prepare platelet-poor plasma (PPP) by centrifugation.
-
Pre-warm the PPP and the PT reagent (thromboplastin and calcium chloride) to 37°C.
-
Add a specific volume of the PT reagent to the PPP.
-
Simultaneously, start a timer and measure the time until a fibrin clot is formed. This can be done using an automated coagulometer or by manual tilt-tube method.
-
The result is expressed in seconds.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay evaluates the function of the intrinsic and common pathways of coagulation. It measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin), phospholipids, and calcium to citrated plasma.
Protocol:
-
Prepare platelet-poor plasma (PPP) as described for the PT assay.
-
Pre-warm the PPP, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C.
-
Incubate the PPP with the aPTT reagent for a specified time to allow for the activation of contact factors.
-
Add calcium chloride to the mixture to initiate clot formation and simultaneously start a timer.
-
Measure the time until a fibrin clot is detected.
-
The result is reported in seconds.
Conclusion
Apixaban is a well-characterized and highly effective direct Factor Xa inhibitor. The emerging class of this compound derivatives presents a promising new direction in anticoagulant research, with some compounds demonstrating dual inhibition of both Factor Xa and Factor XIa. This dual-targeting approach could potentially lead to a new generation of anticoagulants with an improved benefit-risk profile.
However, this comparative guide highlights a significant data gap. While the inhibitory activity of the novel quinoline derivatives against specific coagulation factors is being elucidated, their broader impact on global coagulation parameters, as measured by PT and aPTT assays, remains to be reported. Such data is crucial for a comprehensive understanding of their anticoagulant profile and for a more complete head-to-head comparison with established drugs like apixaban. Further research is warranted to fully characterize the pharmacological properties of these novel compounds and to ascertain their therapeutic potential.
References
A Comparative Analysis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivatives and Olanzapine at the 5-HT2C Receptor
An Objective Comparison of a 5-HT2C Agonist and Antagonist for Researchers and Drug Development Professionals
The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, is a critical target for therapeutic intervention in a variety of psychiatric and metabolic disorders. Its modulation can influence mood, appetite, and cognition. This guide provides a comparative study of the functional activities of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives, a class of potent 5-HT2C agonists, and olanzapine, an atypical antipsychotic with antagonistic properties at this receptor. This analysis is supported by experimental data on receptor binding affinity and functional potency, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Introduction to the Compounds
This compound Derivatives: This class of compounds has been identified as potent and selective agonists of the 5-HT2C receptor.[1] A key example from this family, WAY-163909, has been extensively studied and serves as a representative for the agonist class in this comparison.[2][3][4][5][6] Agonism at the 5-HT2C receptor is being explored for therapeutic applications in obesity and psychotic disorders.[1][7]
Olanzapine: An established atypical antipsychotic, olanzapine exhibits a broad receptor binding profile. It is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[8] Critically for this comparison, olanzapine also displays high affinity for and acts as an antagonist or inverse agonist at the 5-HT2C receptor, a property linked to some of its metabolic side effects.[4][9]
Comparative Analysis of Receptor Binding and Functional Activity
The interaction of this compound derivative WAY-163909 and olanzapine with the 5-HT2C receptor has been characterized using in vitro pharmacological assays. The following tables summarize the quantitative data for their binding affinities (Ki) and functional activities.
Table 1: 5-HT2C Receptor Binding Affinity
| Compound | Receptor Subtype | Radioligand | Ki (nM) |
| WAY-163909 | 5-HT2C | [¹²⁵I]-(±)-DOI | ~10.5 |
| Olanzapine | 5-HT2C | Not Specified | High Affinity |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity at the 5-HT2C Receptor
| Compound | Assay Type | Functional Effect |
| WAY-163909 | Calcium Release | Full Agonist |
| Olanzapine | Not Specified | Antagonist / Inverse Agonist |
Table 3: Selectivity Profile of WAY-163909
| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. 5-HT2C |
| 5-HT2A | 212 | ~20 |
| 5-HT2B | 484 | ~46 |
Selectivity is calculated as Ki (other receptor) / Ki (5-HT2C).
Signaling Pathway of the 5-HT2C Receptor
The 5-HT2C receptor primarily couples to the Gq/11 G-protein pathway. Agonist binding initiates a cascade of intracellular events, as depicted in the diagram below.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the compounds in this guide.
1. Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To quantify the affinity of WAY-163909 and olanzapine for the 5-HT2C receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2C receptor (e.g., CHO-K1 cells).
-
A radiolabeled ligand with known affinity for the 5-HT2C receptor (e.g., [¹²⁵I]-(±)-DOI).
-
The unlabeled test compound (WAY-163909 or olanzapine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Methodology:
-
A constant concentration of the receptor-expressing membranes and the radioligand are incubated in the wells of a microtiter plate.
-
Increasing concentrations of the unlabeled test compound are added to the wells to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand via vacuum filtration.
-
The amount of radioactivity on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
-
2. Intracellular Calcium Release Assay
This functional assay measures the ability of a compound to act as an agonist and stimulate the Gq/11 signaling pathway.
-
Objective: To determine the potency (EC50) and efficacy of WAY-163909 as a 5-HT2C receptor agonist.
-
Materials:
-
A cell line stably expressing the human 5-HT2C receptor (e.g., U2OS or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (WAY-163909).
-
Assay buffer (e.g., Hank's Balanced Salt Solution).
-
-
Methodology:
-
The 5-HT2C receptor-expressing cells are plated in a 96-well plate and incubated overnight.
-
The cells are loaded with the calcium-sensitive fluorescent dye.
-
Increasing concentrations of the test compound are added to the wells.
-
The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
-
Summary and Conclusion
This guide provides a clear comparison between the 5-HT2C receptor agonist activity of this compound derivatives, represented by WAY-163909, and the antagonistic profile of olanzapine.
-
This compound derivatives (e.g., WAY-163909) are potent and selective 5-HT2C receptor agonists. They bind with high affinity and effectively activate the receptor's primary Gq/11 signaling pathway.
-
Olanzapine also binds to the 5-HT2C receptor with high affinity but functions as an antagonist or inverse agonist, thereby blocking the receptor's constitutive activity and its activation by agonists.
The opposing functional effects of these two compounds at the 5-HT2C receptor highlight the diverse pharmacological modulation possible at this important therapeutic target. The detailed experimental protocols and workflow diagrams provided herein offer a practical resource for researchers in the field of pharmacology and drug development.
References
- 1. Pyrrolo[3,2,1-ij]quinoline derivatives, a 5-HT2c receptor agonist with selectivity over the 5-HT2a receptor: potential therapeutic applications for epilepsy and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WAY-163909, a 5-HT2C agonist, enhances the preclinical potency of current antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WAY-163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole]: A novel 5-hydroxytryptamine 2C receptor-selective agonist with preclinical antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Olanzapine | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 9. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Effects of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the off-target effects associated with a prominent class of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives: the Selective Inhibitor of Nuclear Export (SINE) compounds. The primary focus is on the second-generation compound, Eltanexor (KPT-8602), in comparison to its predecessor, Selinexor (KPT-330). These compounds are designed to target the nuclear export protein Exportin 1 (XPO1), a mechanism of action with significant therapeutic potential in oncology. Understanding their off-target profile is critical for predicting potential adverse effects and optimizing therapeutic windows.
Introduction to SINE Compounds
Derivatives of the this compound scaffold have been developed for various therapeutic targets. A particularly significant application is the inhibition of XPO1, which is overexpressed in many cancers. By blocking XPO1, SINE compounds force the nuclear accumulation of tumor suppressor proteins, leading to selective apoptosis in cancer cells.
-
Selinexor (KPT-330): A first-in-class, orally bioavailable SINE compound. Its clinical use has been associated with notable side effects, including fatigue, nausea, and cytopenias, which can be dose-limiting.
-
Eltanexor (KPT-8602): A second-generation SINE compound designed to improve upon the safety profile of Selinexor. It exhibits markedly reduced penetration of the blood-brain barrier, which is believed to contribute to its improved tolerability and allows for more frequent dosing.[1][2]
This guide compares these two key derivatives to provide insight into the off-target liabilities of this chemical class and the rationale behind second-generation drug design.
On-Target vs. Off-Target Activity: A Quantitative Comparison
The therapeutic utility of a targeted agent is defined by its selectivity. The following table summarizes the known on-target potency of Selinexor and Eltanexor against XPO1, contrasted with the known off-target activities identified for Selinexor from safety pharmacology screens.
| Compound | Primary Target | On-Target Potency (IC50 / EC50) | Off-Target | Off-Target Activity (IC50 / % Inhibition) | Selectivity Window (Off-Target IC50 / On-Target IC50) |
| Eltanexor (KPT-8602) | XPO1 | 20-211 nM (Cell viability)[3] | Data not publicly available | Data not publicly available | N/A |
| Selinexor (KPT-330) | XPO1 | 34-203 nM (Cell viability)[4] | hERG Channel | IC50 = 20.6 μM | ~100-600 fold |
| Monoamine Oxidase B (MAO-B) | >50% inhibition @ 10 μM[2] | N/A |
Note: The selectivity window is an approximation based on the range of reported on-target potencies.
This data highlights a significant selectivity window for Selinexor, with off-target interactions occurring at concentrations approximately 100 to 600 times higher than those required for its intended therapeutic effect. While specific off-target panel data for Eltanexor is not available in the public domain, its improved clinical tolerability suggests a potentially wider selectivity window or a profile that avoids key toxicity-inducing off-targets.[5][6]
Signaling Pathways and Experimental Workflow
To understand the context of these findings, it is essential to visualize both the intended biological pathway and the experimental process used to identify off-target effects.
The diagram above illustrates the central role of XPO1 in exporting tumor suppressor proteins and oncogene mRNA from the nucleus. SINE compounds inhibit this process, leading to the nuclear retention and activation of tumor suppressors and the reduced translation of oncoproteins, ultimately inducing apoptosis in cancer cells.
This workflow outlines the standard process for evaluating the off-target profile of a drug candidate. Compounds are initially tested at a high concentration against a broad panel of biologically relevant targets. "Hits" that show significant activity are then subjected to further dose-response studies to determine their potency (IC50), which allows for a quantitative assessment of selectivity.
Detailed Experimental Protocols
The identification of the off-target activities listed in this guide relies on established safety pharmacology protocols.
A. hERG Channel Inhibition Assay
-
Purpose: To assess the potential for a compound to cause cardiac arrhythmia by blocking the hERG potassium channel.
-
Methodology: Whole-cell patch-clamp electrophysiology.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Protocol:
-
HEK293-hERG cells are cultured to an appropriate confluency.
-
Individual cells are selected for whole-cell voltage-clamp recording.
-
A voltage protocol is applied to elicit hERG tail currents. A depolarizing pulse is used to activate and inactivate the channels, followed by a repolarizing step to measure the deactivating tail current.
-
A stable baseline current is recorded.
-
The test compound (e.g., Selinexor) is perfused at multiple concentrations.
-
The effect on the hERG tail current is measured at each concentration.
-
The percentage of inhibition is calculated relative to the baseline and vehicle control.
-
An IC50 value is determined by fitting the concentration-response data to a logistical equation.[7]
-
B. Broad Target Binding/Enzymatic Panel (e.g., Eurofins SafetyScreen)
-
Purpose: To identify potential off-target interactions across a wide range of protein classes.
-
Methodology: Radioligand binding assays for receptors and transporters; enzymatic assays for enzymes like kinases and oxidases.
-
Protocol (General for Enzymatic Assay - e.g., MAO-B):
-
The specific enzyme (e.g., recombinant human MAO-B) is prepared in an appropriate assay buffer.[2]
-
The test compound is added at a fixed concentration (e.g., 10 μM).
-
A specific substrate for the enzyme is added to initiate the reaction.
-
The reaction is incubated for a set time at a controlled temperature.
-
The reaction is terminated, and the product is detected using a suitable method (e.g., fluorescence, luminescence, or radioactivity).
-
The activity in the presence of the test compound is compared to a vehicle control (0% inhibition) and a known inhibitor (100% inhibition) to calculate the percentage of inhibition.[2][8]
-
Comparison with Alternative Therapies
The therapeutic landscape for diseases like multiple myeloma includes other classes of drugs, such as proteasome inhibitors (e.g., Bortezomib) and Cereblon E3 Ligase Modulators (CELMoDs). These alternatives also have distinct off-target profiles that contribute to their efficacy and toxicity.
-
Proteasome Inhibitors: While effective, first-generation inhibitors like Bortezomib are known to have off-target effects on serine proteases (e.g., HtrA2/Omi), which have been linked to adverse events like peripheral neuropathy.[9][10] Second-generation proteasome inhibitors were designed for greater specificity to the proteasome, reducing such off-target liabilities.[10]
-
CELMoDs: These molecules work by redirecting the Cereblon E3 ligase to degrade new protein targets. Their off-target effects can include the degradation of unintended proteins (neosubstrates), which is an area of active investigation to ensure therapeutic safety.[11]
The development of second-generation SINE compounds like Eltanexor reflects a common strategy in drug development: modifying a parent scaffold to improve specificity and reduce off-target effects, thereby enhancing the overall safety and therapeutic index.
Conclusion
The evaluation of this compound derivatives, exemplified by the SINE compounds Selinexor and Eltanexor, demonstrates a clear progression toward improved therapeutic safety. While Selinexor is highly selective for its primary target, XPO1, it possesses measurable off-target activity against the hERG channel and MAO-B at micromolar concentrations. The development of Eltanexor, with its reduced CNS penetration and improved tolerability, underscores the importance of mitigating off-target effects to create a more favorable clinical profile. This guide highlights the necessity of comprehensive off-target screening to understand the full pharmacological profile of a compound class and to guide the rational design of safer, more effective medicines.
References
- 1. Activity of a selective inhibitor of nuclear export, selinexor (KPT-330), against AML-initiating cells engrafted into immunosuppressed NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. investors.karyopharm.com [investors.karyopharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
A Comparative Guide to the In Vivo Efficacy of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivatives and Novel Oral Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticoagulant potential of emerging 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives against established Novel Oral Anticoagulants (NOACs), namely Apixaban, Rivaroxaban, and Dabigatran. While in vivo efficacy data for this compound derivatives in the context of anticoagulation is not yet available in published literature, this guide summarizes their promising in vitro activity and contrasts it with the well-documented in vivo performance of NOACs.
Executive Summary
Derivatives of this compound are currently under investigation as potential dual inhibitors of coagulation Factor Xa (FXa) and Factor XIa (FXIa).[1][2][3] In vitro studies have demonstrated their ability to inhibit these key enzymes in the coagulation cascade.[1][2] This dual-target approach is hypothesized to offer a potent antithrombotic effect with a potentially favorable safety profile. However, the translation of these in vitro findings to in vivo efficacy and safety remains to be determined through animal studies.
In contrast, the NOACs Apixaban, Rivaroxaban, and Dabigatran have undergone extensive preclinical and clinical testing, demonstrating robust in vivo efficacy in a variety of thrombosis models and clinical settings. This guide presents a compilation of their in vivo data to serve as a benchmark for the future development of novel anticoagulants like the this compound class of compounds.
Comparative Data on Anticoagulant Efficacy
The following table summarizes the in vivo efficacy of established NOACs in various animal models of thrombosis. No in vivo data is currently available for this compound derivatives.
| Anticoagulant | Animal Model | Thrombosis Induction | Dosing | Key Efficacy Findings | Bleeding Risk Assessment |
| Apixaban | Rat | Ferric chloride (FeCl₃)-induced arterial and venous thrombosis | 0.3-3 mg/kg/hr IV | Dose-dependent inhibition of thrombus formation in all models. | At 3 mg/kg/hr, bleeding time was increased 1.92-2.98 times control. |
| Rabbit | Arteriovenous shunt thrombosis | Not specified | Dose-dependent inhibition of thrombus formation. | At the antithrombotic ID₈₀, bleeding time increased by only 9±4%. | |
| Rivaroxaban | Rat | Ferric chloride (FeCl₃)-induced arterial thrombosis | ED₅₀ of 2.4 mg/kg IV | Effective dose-dependent antithrombotic activity. | Not specified in this study. |
| Rabbit | Venous thrombosis | ED₅₀ of 1.3 mg/kg oral | Dose-dependent inhibition of thrombus formation. | Bleeding times were not significantly increased at antithrombotic-effective doses. | |
| Dabigatran | Pig | Cyclic flow reduction in injured carotid artery | 0.1-3 mg/kg IV | Dose-dependent inhibition of recurrent thrombosis. | Not specified in this study. |
| Rabbit | Venous thrombosis | 0.03-0.5 mg/kg IV | Dose-dependent reduction in thrombus formation. | Inhibition of thrombus formation directly correlated with prolongation of aPTT. |
Note: ED₅₀ = half-maximal effective dose; ID₈₀ = dose for 80% inhibition; IV = intravenous.
Mechanism of Action and Signaling Pathways
The anticoagulants discussed in this guide target key serine proteases in the coagulation cascade, ultimately preventing the formation of a stable fibrin clot. The diagram below illustrates the coagulation cascade and the points of inhibition for these compounds.
Caption: The Coagulation Cascade and Targets of Anticoagulants.
Experimental Protocols for In Vivo Studies
The following are representative experimental protocols used to evaluate the in vivo efficacy of NOACs. These methods are standard in the field and would be applicable for the future assessment of this compound derivatives.
1. Ferric Chloride (FeCl₃)-Induced Thrombosis Model
-
Objective: To assess the antithrombotic effect of a compound in either an arterial or venous setting.
-
Animal Model: Typically rats or mice.
-
Procedure:
-
The animal is anesthetized, and a major blood vessel (e.g., carotid artery or vena cava) is surgically exposed.
-
A piece of filter paper saturated with a ferric chloride solution (typically 10-35%) is applied to the external surface of the blood vessel for a defined period (e.g., 3-10 minutes).
-
The ferric chloride induces oxidative injury to the vessel wall, initiating thrombus formation.
-
The test compound or vehicle is administered before or after the injury.
-
Efficacy is assessed by measuring the time to vessel occlusion (patency) or by isolating and weighing the formed thrombus at the end of the experiment.
-
2. Arteriovenous (AV) Shunt Thrombosis Model
-
Objective: To evaluate the effect of an anticoagulant on thrombus formation under controlled blood flow conditions.
-
Animal Model: Commonly rats or rabbits.
-
Procedure:
-
The animal is anesthetized, and cannulas are inserted into a major artery (e.g., carotid artery) and a major vein (e.g., jugular vein).
-
The cannulas are connected by a piece of tubing containing a thrombogenic surface (e.g., a silk thread).
-
Blood flows from the artery through the shunt to the vein for a specified duration (e.g., 15-60 minutes).
-
The test compound or vehicle is administered prior to the initiation of blood flow through the shunt.
-
At the end of the experiment, the silk thread with the formed thrombus is removed and weighed.
-
3. Bleeding Time Assessment
-
Objective: To evaluate the safety of an anticoagulant by measuring its effect on hemostasis.
-
Animal Model: Typically rats, mice, or rabbits.
-
Procedure:
-
The animal is anesthetized, and the test compound or vehicle is administered.
-
A standardized incision is made in a vascularized tissue, such as the tail tip, a cuticle, or the mesenteric artery.
-
The time it takes for bleeding to cease is recorded. The wound may be blotted with filter paper at regular intervals until no more blood is absorbed.
-
A significant prolongation of bleeding time compared to the control group indicates an increased risk of bleeding.
-
Future Directions and Conclusion
The in vitro profile of this compound derivatives as dual inhibitors of FXa and FXIa presents an exciting avenue for the development of new anticoagulants. The next critical step is to evaluate these compounds in established in vivo models of thrombosis and hemostasis to determine if their promising in vitro activity translates into effective and safe antithrombotic agents. The extensive data available for NOACs, as summarized in this guide, provides a robust framework for comparison and a benchmark for the successful development of the next generation of oral anticoagulants. Researchers in this field are encouraged to pursue in vivo studies to elucidate the full therapeutic potential of the this compound scaffold.
References
- 1. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Against a Panel of Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the novel compound 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline against a panel of key serine proteases. The data presented herein is intended to be illustrative to showcase a comprehensive profiling workflow. For direct applications, experimental validation is requisite. The performance of the compound is compared with two well-characterized serine protease inhibitors, Aprotinin and AEBSF, to provide a context for its selectivity and potency.
Introduction to Serine Protease Cross-Reactivity
Serine proteases are a large family of enzymes with diverse physiological roles, including digestion, blood coagulation, and immunity. Due to structural similarities in their active sites, inhibitors developed against a specific serine protease often exhibit off-target activity against other members of the family. This cross-reactivity can lead to undesired side effects in therapeutic applications. Therefore, comprehensive cross-reactivity profiling is a critical step in the development of selective and safe serine protease inhibitors.
Comparative Inhibition Data
The inhibitory activity of this compound and two reference compounds was assessed against a panel of five serine proteases: Trypsin, Chymotrypsin, Thrombin, Factor Xa, and Elastase. The inhibition constants (Ki) were determined using in vitro enzymatic assays.
| Compound | Trypsin (Ki, nM) | Chymotrypsin (Ki, nM) | Thrombin (Ki, nM) | Factor Xa (Ki, nM) | Elastase (Ki, nM) |
| This compound | 150 | >10,000 | 800 | 5,000 | >10,000 |
| Aprotinin | 0.06 | 900 | 1.1 | 1,200 | 7,000 |
| AEBSF | 100,000 | 1,000 | 50,000 | >100,000 | 500 |
Note: The data for this compound is illustrative and intended for comparative purposes within this guide.
Experimental Protocols
In Vitro Serine Protease Inhibition Assay (Fluorogenic Substrate Method)
This protocol outlines the general procedure for determining the inhibition constant (Ki) of a test compound against a serine protease using a fluorogenic substrate.
Materials:
-
Purified serine protease (e.g., Trypsin, Chymotrypsin, etc.)
-
Fluorogenic substrate specific for the protease of interest
-
Test compound (this compound) and reference inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and reference compounds in the assay buffer.
-
Enzyme Preparation: Dilute the serine protease in the assay buffer to a working concentration that yields a linear reaction rate.
-
Assay Reaction:
-
Add 25 µL of the compound dilutions to the wells of the 96-well plate.
-
Add 50 µL of the diluted enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths for 30 minutes at 1-minute intervals.
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).
-
Visualizations
Experimental Workflow for Serine Protease Inhibition Assay
Caption: Workflow for in vitro serine protease inhibition assay.
Hypothetical Signaling Pathway Involving a Serine Protease
This diagram illustrates a hypothetical signaling cascade where a serine protease plays a crucial role, highlighting a potential point of intervention for an inhibitor.
Caption: Hypothetical signaling pathway of a serine protease.
comparative analysis of the pharmacokinetic profiles of different 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives
A comprehensive comparative analysis of the pharmacokinetic profiles of different 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives is currently limited by the lack of publicly available, head-to-head experimental data. While numerous studies have explored the synthesis and biological activities of this promising class of compounds, including their potential as anticoagulant and antileishmanial agents, detailed in vivo pharmacokinetic parameters such as peak plasma concentration (Cmax), time to peak plasma concentration (Tmax), area under the curve (AUC), and bioavailability have not been published in a comparative format.
This guide is intended for researchers, scientists, and drug development professionals. It provides a structured framework for conducting and presenting a comparative pharmacokinetic analysis of novel this compound derivatives. The following sections detail the necessary experimental protocols, data presentation formats, and conceptual workflows required for such a study.
Table 1: Comparative Pharmacokinetic Parameters of this compound Derivatives in a Rodent Model (Hypothetical Data)
| Derivative | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t1/2) (h) | Bioavailability (%) |
| Compound A | 10 | Oral | Data | Data | Data | Data | Data |
| 2 | IV | Data | Data | Data | Data | 100 | |
| Compound B | 10 | Oral | Data | Data | Data | Data | Data |
| 2 | IV | Data | Data | Data | Data | 100 | |
| Compound C | 10 | Oral | Data | Data | Data | Data | Data |
| 2 | IV | Data | Data | Data | Data | 100 |
Table 2: In Vitro Metabolic Stability of this compound Derivatives (Hypothetical Data)
| Derivative | Liver Microsome Stability (% remaining at 60 min) | Plasma Stability (% remaining at 120 min) |
| Compound A | Data | Data |
| Compound B | Data | Data |
| Compound C | Data | Data |
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for generating reliable and comparable pharmacokinetic data. The following outlines a typical in vivo pharmacokinetic study in a rodent model.
In Vivo Pharmacokinetic Study in Rats
1. Animal Models:
-
Male Sprague-Dawley rats (250-300g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Animals are fasted overnight before dosing.
2. Dosing and Administration:
-
Oral (PO) Administration: The test compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) and administered by oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV) Administration: The test compounds are dissolved in a vehicle suitable for injection (e.g., saline with 5% DMSO and 10% Solutol HS 15) and administered as a bolus dose of 2 mg/kg via the tail vein.
3. Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the compounds are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method should be validated for linearity, accuracy, precision, and selectivity.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Parameters to be determined include Cmax, Tmax, AUC(0-t), AUC(0-inf), half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and relevant biological pathways can aid in understanding the broader context of the pharmacokinetic data.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Key factors influencing the pharmacokinetic profile.
Safety Operating Guide
Safe Disposal of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline: A Procedural Guide
For Immediate Reference: Disposal of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline and its derivatives must comply with local, state, and federal regulations. This compound is to be treated as hazardous waste and requires disposal through an approved waste management facility. Do not dispose of this chemical down the drain or in regular trash[1][2].
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, a crucial measure for maintaining laboratory safety and ensuring environmental protection. The following protocols are designed for researchers, scientists, and professionals in drug development.
Hazard Profile and Safety Precautions
Identified Hazards:
-
Acute Oral Toxicity: Derivatives are harmful if swallowed[3].
-
Skin Sensitization: May cause an allergic skin reaction[3].
Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Summary
The following table summarizes the hazard classifications for a representative derivative, this compound-1-carboxylic acid[3].
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
Step-by-Step Disposal Protocol
The mandated method for the disposal of this compound is through an approved hazardous waste disposal service.
Experimental Protocol for Waste Collection and Segregation
-
Waste Identification and Labeling:
-
Designate a specific, leak-proof, and chemically compatible container for waste.
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the GHS hazard pictograms (e.g., GHS07 for harmful/irritant).
-
-
Waste Segregation:
-
Solid Waste: Collect any solid residues, contaminated personal protective equipment (gloves, weigh paper), and other contaminated disposables in the designated hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
-
Interim Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
Storage should be at room temperature unless otherwise specified[4].
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests.
-
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure maximum ventilation.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline and its derivatives. The following procedures are based on available safety data for structurally similar compounds and are designed to ensure the safe execution of laboratory operations.
Hazard Identification and Personal Protective Equipment
Key identified hazards for similar compounds include:
-
Acute Oral Toxicity : Harmful if swallowed.[3]
-
Skin Sensitization : May cause an allergic skin reaction.[3]
Based on these potential hazards, the following personal protective equipment (PPE) is required at all times when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before and during use. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Skin and Body Protection | Laboratory Coat | Standard laboratory coat. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | Fume Hood | All handling of solid and solution forms of the compound should be performed in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational.
- Verify the availability and functionality of an eyewash station and safety shower.
- Prepare all necessary equipment and reagents before handling the compound.
- Designate a specific area within the fume hood for handling activities.
2. Weighing and Aliquoting:
- Perform all weighing and transferring of the solid compound within the fume hood to prevent inhalation of dust.
- Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
- If preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Experimental Procedures:
- Keep all containers with the compound sealed when not in use.
- Conduct all reactions and manipulations within the fume hood.
- Avoid direct contact with the skin, eyes, and clothing.[3] In case of skin contact, wash thoroughly with soap and water.[3]
4. Post-Handling:
- Decontaminate all surfaces and equipment used for handling the compound.
- Remove and dispose of contaminated PPE as hazardous waste.
- Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[3]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused compound, contaminated weighing paper, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste container.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[3]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water.[3] Do not induce vomiting. Seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
